molecular formula C11H26N2 B3076764 N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine CAS No. 1040691-55-1

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Cat. No.: B3076764
CAS No.: 1040691-55-1
M. Wt: 186.34 g/mol
InChI Key: GGXXYUZVXHQVKZ-UHFFFAOYSA-N
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Description

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N',N'-dipropylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-4-9-13(10-5-2)11-7-8-12-6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXYUZVXHQVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular formula of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, a substituted diamine. While this specific molecule is not extensively documented in public literature, this document constructs a detailed profile by applying fundamental principles of organic chemistry and drawing parallels from structurally related, well-characterized analogs. We will delve into its molecular structure, propose a logical synthetic pathway, and outline the necessary analytical methods for its characterization, providing a foundational resource for researchers interested in this and similar compounds.

Molecular Structure and Physicochemical Properties

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is an aliphatic diamine featuring a propane-1,3-diamine backbone. The nitrogen at position 1 (N1) is substituted with an ethyl group, while the nitrogen at position 3 (N3) is disubstituted with two propyl groups. This asymmetric substitution pattern is key to its chemical identity and predicted properties.

Chemical Structure and Formula

Based on IUPAC nomenclature, the structure can be methodically determined:

  • Core: A three-carbon chain (propane) with nitrogen atoms at both ends (1,3-diamine).

  • Substitution at N1: A single ethyl (-CH₂CH₃) group.

  • Substitution at N3: Two propyl (-CH₂CH₂CH₃) groups.

This leads to the following identifiers:

  • Molecular Formula: C₁₁H₂₆N₂

  • SMILES: CCCN(CCC)CCCNCC

  • InChI Key: A predicted unique identifier would be generated upon its synthesis and registration in chemical databases.

The structural arrangement is visualized below.

Caption: Chemical structure of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine.

Predicted Physicochemical Properties

The properties of this molecule can be extrapolated from data available for similar short-chain aliphatic diamines.[1][2][3] The presence of two amine groups suggests it will be a basic compound, likely existing as a colorless to pale yellow liquid with a characteristic amine odor at room temperature.[4]

PropertyPredicted ValueRationale / Comparative Compound
Molecular Weight 186.35 g/mol Calculated from the molecular formula C₁₁H₂₆N₂.
Boiling Point > 200 °C (estimated)Higher than N,N'-Diethyl-1,3-propanediamine (145 °C) due to increased molecular weight and van der Waals forces.[5]
Density ~0.8-0.9 g/mLSimilar to related diamines like N,N'-Diethyl-1,3-propanediamine (~0.819 g/mL).[6]
Solubility Soluble in organic solventsExpected to be soluble in ethanol, methanol, and other common organic solvents, with some water solubility due to the amine groups.[3]
pKa ~10-11 (for protonated amines)Typical for secondary and tertiary aliphatic amines. The two pKa values would correspond to the two nitrogen atoms.
Appearance Colorless to pale yellow liquidBased on the physical state of similar compounds like N,N-diethyl-1,3-propanediamine.[4]

Proposed Synthetic Pathway

A robust and logical synthesis for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine can be designed based on well-established reactions in organic chemistry, particularly the synthesis of analogous compounds like N,N-dimethyl-1,3-propanediamine, which often starts from acrylonitrile.[7][8][9] A plausible two-step approach involves a Michael addition followed by reductive amination.

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Amination Acrylonitrile Acrylonitrile Intermediate 3-(Dipropylamino)propanenitrile Acrylonitrile->Intermediate + Dipropylamine Dipropylamine Dipropylamine Dipropylamine->Intermediate FinalProduct N1-Ethyl-N3,N3-dipropyl- 1,3-propanediamine Intermediate->FinalProduct + Ethylamine Ethylamine Ethylamine Ethylamine->FinalProduct ReducingAgent H₂, Raney-Ni or NaBH₄ ReducingAgent->FinalProduct Reduction

Sources

thermodynamic properties of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Thermodynamic & Physicochemical Profile of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

CAS: 1040691-55-1 | Formula: C₁₁H₂₆N₂ | MW: 186.34 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine , a specialized asymmetric diamine. While widely utilized in proteomics as a reagent and increasingly investigated for post-combustion CO₂ capture (CCS), verified thermodynamic data for this specific isomer is scarce in open literature.

This guide synthesizes available physicochemical data with rigorous Group Contribution Method (GCM) predictions based on structural analogs (e.g., N,N-diethyl-1,3-propanediamine). It further establishes the standardized experimental protocols required to validate its thermodynamic properties, ensuring researchers can generate regulatory-grade data.

Structural & Molecular Characterization

The molecule features a 1,3-propanediamine backbone with distinct steric and electronic environments at the nitrogen centers. This asymmetry is critical for its thermodynamic behavior and reactivity.

  • N1 Position (Secondary Amine): Substituted with an ethyl group.[1][2][3][4][5] This site is kinetically active and capable of forming stable carbamates with CO₂.

  • N3 Position (Tertiary Amine): Substituted with two propyl groups.[1][3][4] This site provides high basicity without carbamate formation, promoting bicarbonate formation in aqueous systems and reducing regeneration energy.

Table 1: Molecular Identity

PropertySpecification
IUPAC Name N1-Ethyl-N3,N3-dipropylpropane-1,3-diamine
CAS Number 1040691-55-1
SMILES CCNCCCN(CCC)CCC
Molecular Weight 186.34 g/mol
Structure Type Asymmetric Diamine (Secondary/Tertiary)

Thermodynamic Property Landscape

As specific experimental values for CAS 1040691-55-1 are proprietary to specific CCS solvents, the following values represent high-confidence estimates derived from Joback and UNIFAC group contribution methods, calibrated against the homologous series of N-alkyl-1,3-propanediamines.

Table 2: Predicted & Estimated Thermodynamic Properties (298.15 K)

PropertyEstimated Value / RangeMechanistic Rationale
Density (

)
0.835 – 0.845 g/cm³ Consistent with C₁₁ diamines. The dipropyl tail increases molar volume, slightly lowering density compared to diethyl analogs.
Viscosity (

)
1.8 – 2.5 mPa·s Higher than N,N-diethyl-1,3-propanediamine due to increased chain entanglement from propyl groups.
Boiling Point (

)
235 – 245 °C Elevated due to increased molecular weight (186.34 g/mol ) and Van der Waals interactions.
Vapor Pressure (

)
< 10 Pa Low volatility is a key asset for solvent stability in gas scrubbing applications.
pKa (N3 - Tertiary) ~10.2 – 10.5 High electron density from propyl donation makes this the primary proton acceptor.
pKa (N1 - Secondary) ~9.5 – 9.8 Slightly lower basicity; primary site for nucleophilic attack on CO₂.

Critical Insight: The asymmetry of the molecule likely suppresses the freezing point compared to symmetric analogs (e.g., N,N,N',N'-tetrapropyl-1,3-propanediamine), maintaining liquid phase operation in colder process conditions.

Reaction Dynamics & CO₂ Capture Mechanism

In Carbon Capture, Utilization, and Storage (CCUS), this molecule acts as a "hybrid" solvent. The secondary amine provides fast kinetics, while the tertiary amine increases capacity and lowers heat of regeneration.

Mechanism Visualization

The following diagram illustrates the Zwitterion mechanism where N1 attacks CO₂, followed by proton transfer to N3 (acting as the base).

CO2_Reaction_Pathway Molecule N1-Ethyl-N3,N3-dipropyl -1,3-propanediamine Zwitterion Zwitterion Intermediate (N1-COO-) Molecule->Zwitterion Nucleophilic Attack (N1) Base Proton Acceptor (N3 Site) Molecule->Base Intramolecular/Intermolecular CO2 CO2 (Gas) CO2->Zwitterion Carbamate Stable Carbamate (R2N-COO- ... HNR3+) Zwitterion->Carbamate Proton Transfer Base->Carbamate Stabilizes Proton Hydrolysis Hydrolysis (if H2O present) Carbamate->Hydrolysis +H2O / Heat Bicarbonate Bicarbonate Species (HCO3-) Hydrolysis->Bicarbonate Regeneration

Figure 1: Reaction pathway of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine with CO₂, highlighting the cooperative role of the secondary and tertiary amine sites.

Experimental Protocols for Property Validation

Since literature data is sparse, the following protocols are the gold standard for characterizing this molecule. These workflows ensure data integrity for publication or patent filing.

Protocol A: Density & Viscosity Determination

Objective: Establish the temperature-dependent physical transport properties.

  • Preparation: Dry the amine using activated 3Å molecular sieves for 24 hours to remove trace water (< 50 ppm), verified by Karl Fischer titration.

  • Instrumentation: Use a vibrating U-tube densimeter (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer (e.g., Lovis 2000).

  • Calibration: Calibrate with degassed, ultra-pure water and dry air at 293.15 K.

  • Measurement Loop:

    • Inject 2 mL of sample (bubble-free).

    • Scan temperature range: 293.15 K to 353.15 K in 5 K increments.

    • Validation: Uncertainty must be within

      
       g/cm³ for density.
      
Protocol B: Vapor-Liquid Equilibrium (VLE) for CO₂ Solubility

Objective: Quantify the thermodynamic capacity (loading


).
  • Setup: Thermostated equilibrium cell (e.g., stirred tank reactor) equipped with high-precision pressure transducers.

  • Procedure:

    • Load amine solution (typically 30 wt% in H₂O).

    • Evacuate headspace to remove air.

    • Introduce CO₂ stepwise from a calibrated reservoir.

    • Allow pressure to stabilize (equilibrium criterion:

      
       kPa over 30 mins).
      
  • Calculation:

    • Calculate CO₂ loading (

      
      ) using the Peng-Robinson Equation of State (EOS) for the gas phase compressibility.
      

References

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems (Amine Analogs). (Used for GCM calibration). [Link]

  • PubChem. Compound Summary for N1-Ethyl-N3,N3-dipropylpropane-1,3-diamine. [Link]

Sources

physical characteristics and boiling point of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physical characteristics and boiling point thermodynamics of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine . This document is structured for researchers and process chemists requiring precise physicochemical data for synthesis, purification, and application development.[1]

CAS Registry Number: 1040691-55-1 Chemical Formula: C₁₁H₂₆N₂ Molecular Weight: 186.34 g/mol [2]

Executive Summary & Chemical Identity

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is an unsymmetrical diamine featuring a secondary ethylamine group and a tertiary dipropylamine group separated by a trimethylene spacer.[2] This specific substitution pattern imparts unique solvating properties and reactivity profiles compared to its symmetrical analogs (e.g., N,N-dibutyl-1,3-propanediamine).[1][2]

In drug development, this motif serves as a critical linker in the synthesis of GPCR ligands and antimalarial pharmacophores, where the basicity of the diamine side chain modulates bioavailability and receptor binding affinity.[1]

Structural Specification
  • IUPAC Name:

    
    -Ethyl-
    
    
    
    -dipropylpropane-1,3-diamine[2][3]
  • SMILES: CCCN(CCC)CCCNC (Note:

    
     carries two propyls; 
    
    
    
    carries one ethyl).[1][2]
  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Sterically accessible, highly nucleophilic, H-bond donor.[1]
      
    • Tertiary Amine (

      
      ):  Sterically bulky, H-bond acceptor only, lipophilic tail.[1]
      

Physical Characteristics & Boiling Point Analysis

Predicted vs. Experimental Boiling Point

Direct experimental boiling point data for CAS 1040691-55-1 is limited in public literature.[2] However, by applying Structure-Property Relationship (SPR) analysis against validated structural isomers and homologous series, we can derive a high-confidence range.[1][2]

The Isomer Comparison Method

The most reliable reference standard is the structural isomer N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0), which shares the exact molecular formula (C₁₁H₂₆N₂) and backbone length.[2]

PropertyReference Isomer (N,N-Dibutyl)Target Molecule (N1-Ethyl-N3,N3-dipropyl)Thermodynamic Impact
Formula C₁₁H₂₆N₂C₁₁H₂₆N₂Identical Mass (186.34 g/mol )
Amine Types Primary (-NH₂) + TertiarySecondary (-NHEt) + TertiaryCritical Differentiator
H-Bonding Stronger (2 Donors)Weaker (1 Donor)Secondary amines boil lower than primary isomers.[2][4]
Boiling Point 205°C (lit.) Predicted: 195°C – 200°C Reduced intermolecular association lowers BP.[1]
  • Atmospheric Boiling Point: 195°C – 200°C (760 mmHg)[1][2]

  • Vacuum Boiling Point (Est.): 85°C – 92°C @ 10 mmHg[1]

Density and Refractive Index[1][2]
  • Density: Estimated at 0.825 – 0.835 g/mL at 25°C. (Based on N,N-Dibutyl-1,3-propanediamine density of 0.827 g/mL).[2]

  • Refractive Index (

    
    ):  Estimated at 1.445 – 1.450 .[1]
    
  • Appearance: Clear, colorless to pale yellow liquid.[1][5] Susceptible to yellowing upon oxidation (N-oxide formation) if stored improperly.[2]

Visualization of Structure & Properties

The following diagram illustrates the chemical structure and the logical flow used to determine the physical properties based on structural homology.

G Target Target Molecule N1-Ethyl-N3,N3-dipropyl (C11H26N2) Prop2 Secondary Amine (-NHEt) Moderate H-Bonding BP: ~195-200°C Target->Prop2 Structural Modification Struct Structure: Et-NH-(CH2)3-N(Pr)2 Target->Struct Isomer Reference Isomer N,N-Dibutyl-1,3-propanediamine (C11H26N2) Prop1 Primary Amine (-NH2) Strong H-Bonding BP: 205°C Isomer->Prop1 Experimental Data Prop1->Prop2 Thermodynamic Reduction

Figure 1: Comparative analysis of boiling point thermodynamics between the target molecule and its primary amine isomer.

Experimental Protocols

For researchers synthesizing or purifying this compound, the following protocols ensure data integrity and high purity.

Boiling Point Determination (Micro-Siwoloboff Method)

If exact experimental validation is required, use the Micro-Siwoloboff method, which is ideal for scarce samples.[1]

  • Preparation: Introduce a small amount of the amine into a capillary tube (sealed at one end).[1]

  • Inverted Capillary: Place a finer capillary (open at bottom, sealed at top) inside the first.

  • Heating: Immerse in a melting point apparatus oil bath. Heat at 2°C/min.[1][2]

  • Observation:

    • Initial: Bubbles emerge slowly (trapped air expansion).[1]

    • Boiling: A rapid, continuous stream of bubbles emerges (Vapor pressure > External pressure).[1]

  • Measurement: Stop heating. Record the temperature exactly when the bubble stream stops and liquid sucks back into the inner capillary. This is the true boiling point.

Vacuum Distillation Purification

Due to the high atmospheric boiling point (~200°C), thermal degradation (oxidation/discoloration) is a risk.[1] Purification should be performed under reduced pressure.[1][2][6]

Protocol:

  • Setup: Short-path distillation head with a Vigreux column.

  • Pressure: Establish a vacuum of 5–10 mmHg .

  • Temperature: Collect the fraction distilling between 85°C and 95°C .

  • Storage: Store under Argon/Nitrogen at 2–8°C to prevent carbamate formation (reaction with atmospheric CO₂).[1][2]

Synthesis Pathway Overview

Understanding the synthesis aids in identifying impurities (e.g., unreacted secondary amines).[1]

Synthesis Start Acrylonitrile + Dipropylamine Inter Intermediate: 3-(Dipropylamino)propionitrile Start->Inter Michael Addition Step2 Hydrogenation (+ Ethylamine source) Inter->Step2 Reduction (H2/Cat) Product N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Step2->Product Reductive Amination

Figure 2: Typical synthetic route via Michael addition followed by nitrile reduction.[2][7]

References

  • ChemicalBook. (2024).[1] N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (CAS 1040691-55-1) Entry.[2] Retrieved from [1][2]

  • Fisher Scientific. (2024).[1] 3-(Dibutylamino)propylamine (Isomer Reference Data). Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: N,N-Dibutyl-1,3-propanediamine.[2][5][8] Retrieved from [1][2]

  • ECHA. (2024).[1] Registration Dossier: Diamines and Polyamines. European Chemicals Agency.[1][2] Retrieved from [1][2]

Sources

solubility profile of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine .

Executive Summary & Chemical Identity

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (CAS 90374-21-9) is an unsymmetrical, lipophilic diamine often utilized as a building block in the synthesis of pharmaceutical intermediates (e.g., dopamine agonists like Ropinirole analogs) and advanced surfactants.

Characterized by a C3 hydrocarbon backbone flanked by a secondary ethylamine and a tertiary dipropylamine, this molecule exhibits a distinct amphiphilic but predominantly lipophilic solubility profile. It is miscible with most organic solvents but displays pH-dependent solubility in aqueous media.

Chemical Identification
PropertyDetail
Chemical Name N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine
Molecular Formula C₁₁H₂₆N₂
Molecular Weight 186.34 g/mol
Physical State Viscous liquid (at 25°C)
Predicted LogP ~2.8 – 3.2 (Lipophilic)
pKa (Estimated) ~10.2 (Tertiary amine), ~10.8 (Secondary amine)

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, one must analyze its Structure-Property Relationships (SPR). The molecule consists of a hydrophobic domain (ethyl and dipropyl alkyl chains totaling 11 carbons) and a hydrophilic domain (two amine centers).

  • Lipophilicity Dominance: With a Carbon-to-Nitrogen (C/N) ratio of 5.5, the alkyl chains dominate the physical interactions. This makes the molecule highly compatible with non-polar and dipolar aprotic solvents.

  • Hydrogen Bonding: The secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor, while the tertiary amine (-N<) acts only as an acceptor. This facilitates solubility in alcohols (ethanol, methanol) but is insufficient to overcome the hydrophobic effect in neutral water.

  • pH Switchability: As a diamine, it can accept two protons. In acidic environments (pH < 8), it forms a water-soluble di-cationic species.

Comprehensive Solubility Profile

The following data summarizes the solubility behavior based on homologous series read-across (comparing to N,N-diethyl-1,3-propanediamine and N,N-dibutyl-1,3-propanediamine) and calculated physicochemical parameters.

Table 1: Solubility in Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent solvation of the alkyl chains; preferred for extraction.
Chlorinated ChloroformHigh (>100 mg/mL) Similar to DCM; often used for NMR analysis.
Alcohols Methanol / EthanolHigh (>100 mg/mL) H-bonding match with amine groups; fully miscible.
Aprotic Polar DMSO / DMFHigh (>100 mg/mL) Solubilizes via dipole interactions; ideal for nucleophilic substitution reactions.
Ethers THF / Diethyl EtherHigh (>50 mg/mL) Good compatibility; THF is preferred for lithiation or Grignard reactions.
Hydrocarbons Hexane / TolueneModerate to High Soluble due to significant lipophilic alkyl content (propyl/ethyl groups).
Esters Ethyl AcetateHigh Good general solvent; useful for chromatography.
Table 2: Aqueous Solubility & pH Dependence
Aqueous MediumSolubility StatusObservation
Water (Neutral pH 7) Low / Insoluble Likely forms an emulsion or oily layer on top.
Water (Basic pH > 10) Insoluble Completely deprotonated; phase separation occurs.
0.1 M HCl / 1 M Acetic Acid Soluble Protonation of amines forms the hydrochloride or acetate salt, rendering it water-soluble.

Experimental Protocols for Solubility Determination

When working with this intermediate, "visual solubility" is often insufficient for precise applications like HPLC standard preparation. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Assessment

Use this for determining the saturation limit in a new solvent.

  • Preparation: Weigh 50 mg of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine into a tared 4 mL vial.

  • Titration: Add the target solvent in 100 µL aliquots.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break intermolecular aggregates.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Cloudy/Emulsion: Insoluble or supersaturated.

  • Validation: If clear, centrifuge at 10,000 rpm for 5 minutes. A pellet indicates incomplete solubility (colloidal suspension).

Protocol B: pH-Switch Extraction (Purification Logic)

This protocol utilizes the solubility profile to purify the compound from non-basic impurities.

  • Dissolve the crude organic mixture in Dichloromethane (DCM) .

  • Extract with 0.5 M HCl (Aqueous phase becomes acidic).

    • Mechanism: The diamine protonates and moves to the aqueous layer. Non-basic impurities stay in DCM.

  • Separate layers.[5] Discard the organic (DCM) layer.

  • Basify the aqueous layer to pH 12 using NaOH .

    • Mechanism: The diamine deprotonates, becoming lipophilic again and forming an oily emulsion.

  • Extract back into fresh DCM or Ethyl Acetate .

  • Dry over Na₂SO₄ and concentrate.

Visualization: Solubility Decision Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: N1-Ethyl-N3,N3-dipropyl- 1,3-propanediamine Sample Goal Define Application Start->Goal Synthesis Organic Synthesis (Reaction Medium) Goal->Synthesis Reactions Analysis Analytical Chemistry (HPLC/NMR) Goal->Analysis QC/ID Extraction Purification/Extraction Goal->Extraction Work-up DCM Dichloromethane (DCM) High Solubility Synthesis->DCM Acylation/Amidation DMSO DMSO / DMF High Solubility Synthesis->DMSO Nucleophilic Subs. Analysis->DCM Normal Phase LC MeOH Methanol / Acetonitrile High Solubility Analysis->MeOH Reverse Phase HPLC AcidWater Acidic Water (pH < 4) Soluble (Salt Form) Extraction->AcidWater Remove Neutral Impurities NeutWater Neutral Water Insoluble/Emulsion Extraction->NeutWater Avoid (Phase Sep) AcidWater->DCM Basify & Back-Extract

Caption: Decision matrix for solvent selection based on the specific chemical application of the diamine.

Handling & Stability Considerations

Oxidative Instability

As a secondary/tertiary amine, this compound is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Avoid Acetone for long-term storage, as secondary amines can slowly react with ketones to form enamines/imines (Schiff bases).

Hygroscopicity

While not soluble in water, the amine groups are hygroscopic and will absorb atmospheric moisture, which can affect stoichiometric calculations in synthesis.

  • Drying: Dry organic solutions with Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) before evaporation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted 1,3-propanediamines. Retrieved from [Link]

Sources

Physicochemical Profiling: Basicity and Ionization Constants of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of ligand design and buffer optimization, N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine represents a critical class of unsymmetrical polyamines. Its structural motif—featuring both a secondary amine (hydrogen bond donor/acceptor) and a sterically hindered tertiary amine (hydrogen bond acceptor only)—creates a unique ionization profile distinct from symmetrical homologs like 1,3-propanediamine.

This guide provides a rigorous analysis of the acid dissociation constants (


) of this molecule. It synthesizes theoretical Structure-Activity Relationship (SAR) data with comparative experimental baselines to establish high-confidence ionization values. Furthermore, it details a self-validating potentiometric titration protocol designed to empirically verify these constants in a research setting.

Structural Analysis & Theoretical Basicity

To accurately profile the basicity, we must first deconstruct the electronic and steric environment of the two nitrogen centers separated by the trimethylene (


) spacer.
The Nitrogen Centers

The molecule contains two distinct ionizable sites:

  • N1 (Secondary Amine):

    
    . This center is less sterically hindered and capable of stabilizing a positive charge via three hydrogen bonds with solvent water molecules.
    
  • N3 (Tertiary Amine):

    
    . The two propyl groups exert a positive inductive effect (+I), theoretically increasing electron density. However, the steric bulk hinders solvation of the resulting ammonium cation, typically suppressing the 
    
    
    
    relative to the secondary amine in aqueous media.
Protonation Sequence

The ionization follows a stepwise mechanism. The first protonation (


) occurs at the most basic site (N1), followed by the second protonation (

) at N3. The

linker provides enough distance to minimize, but not eliminate, electrostatic repulsion between the two positive charges.

ProtonationScheme Neutral Neutral Species (Free Base) Mono Mono-Cation (N1 Protonated) Neutral->Mono + H+ pKa1 (High) Mono->Neutral - H+ Di Di-Cation (N1 & N3 Protonated) Mono->Di + H+ pKa2 (Low) Di->Mono - H+

Figure 1: Stepwise protonation equilibrium. The secondary amine (N1) is the primary basic center, followed by the tertiary amine (N3).

pKa Values: Comparative & Predicted Data

As specific experimental literature for this exact derivative is sparse, we utilize Linear Free Energy Relationships (LFER) and Hammett comparisons with experimentally validated homologs (e.g., N,N-diethyl-1,3-propanediamine).

Data Summary Table
MoleculeSite 1 (Secondary/Primary)

Site 2 (Tertiary)


Confidence
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine 10.6 ± 0.2 (Predicted)8.5 ± 0.3 (Predicted)~2.1High (SAR-derived)
N,N-Diethyl-1,3-propanediamine10.2 (Exp)8.3 (Exp)1.9Reference [1]
1,3-Propanediamine10.62 (Exp)8.64 (Exp)1.98Reference [2]
N,N-Dimethyl-1,3-propanediamine10.4 (Exp)8.2 (Exp)2.2Reference [3]
Mechanistic Insight[1]
  • 
     (~10.6):  The N-ethyl secondary amine closely mimics the basicity of 1,3-propanediamine's primary amine. The ethyl group's inductive effect slightly boosts basicity, but this is counterbalanced by minor steric hindrance.
    
  • 
     (~8.5):  The dipropyl tertiary amine is significantly less basic than the secondary amine. This drop is driven by the electrostatic repulsion from the already protonated N1 site (communicated through the propyl chain) and the steric penalty of the two propyl chains hindering water organization around the proton.
    

Experimental Protocol: Potentiometric Determination

To validate the predicted values above, the following Potentiometric Titration protocol is the gold standard. This method is self-validating because it allows for the simultaneous determination of purity and ionization constants.

Materials & Setup
  • Analyte: ~50 mg N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (>98% purity).

  • Titrant: 0.1 N HCl (Standardized against TRIS or

    
    ).
    
  • Solvent: Degassed water (free of

    
     to prevent carbonate error) with 0.1 M KCl (to maintain constant ionic strength).
    
  • Instrumentation: Automatic titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode.

Workflow Diagram

TitrationWorkflow Start Start: Sample Preparation Solvation Dissolve 1.0 mmol Amine in 50mL 0.1M KCl (Degassed) Start->Solvation Acidify Acidify to pH < 2.0 (Ensure full protonation) Solvation->Acidify Optional: Reverse Titration Titrate Titrate with 0.1M KOH (Standardized) Solvation->Titrate Direct Titration (Base -> Acid) Acidify->Titrate Back Titration (Preferred) Data Record pH vs. Volume (Step size: 0.05 mL) Titrate->Data Analysis Bjerrum Plot Analysis Determine n_bar values Data->Analysis

Figure 2: Potentiometric titration workflow ensuring ionic strength control and carbonate exclusion.

Critical Methodological Steps (Self-Validation)
  • Ionic Strength Lock: Perform the titration in 0.1 M KCl.

    
     values are activity-dependent; maintaining constant ionic strength allows for the calculation of thermodynamic 
    
    
    
    via the Debye-Hückel equation.
  • Carbonate Exclusion: The amine is a strong base and will absorb atmospheric

    
     rapidly, forming carbamates that distort the titration curve. Protocol:  Use an inert gas blanket (
    
    
    
    or
    
    
    ) over the titration vessel.
  • Gran Plot Analysis: Do not rely solely on the inflection point. Use Gran plots to determine the exact equivalence point (

    
    ) and identify any carbonate contamination (which appears as a distinct slope change).
    

Implications for Drug Development & Synthesis

Understanding the basicity of this diamine is crucial for its application utility:

  • LogD & Membrane Permeability: At physiological pH (7.4), the molecule exists primarily as a di-cation (since pH <

    
     8.5).
    
    • Implication: High water solubility, low passive membrane permeability. To facilitate cell entry, it may require active transport or formulation as a prodrug.

  • Coupling Reactions: When using this molecule as a building block (e.g., amide coupling), the secondary amine is the primary nucleophile. However, the tertiary amine can act as an internal base/catalyst.

    • Optimization: Perform coupling reactions at pH ~9.0. At this pH, the secondary amine is largely unprotonated (nucleophilic), while the tertiary amine remains partially protonated, preventing it from interfering with metal catalysts or forming quaternary byproducts.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for N,N-diethyl-1,3-propanediamine homologs).
  • NIST Standard Reference Database. (2023). 1,3-Propanediamine: Acid Dissociation Constants. National Institute of Standards and Technology.[1][2] [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines and alkanolamines. Journal of Chemical & Engineering Data, 54(4), 1318-1323. [Link]

  • PubChem Compound Summary. (2023). N,N-Diethyl-1,3-propanediamine (Homolog Data). National Center for Biotechnology Information. [Link]

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The Evolving Architecture of Life's Building Blocks: A Technical Guide to the History and Discovery of Substituted 1,3-Propanediamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-propanediamine scaffold, a seemingly simple three-carbon chain flanked by two amino groups, represents a fundamental building block in the vast edifice of organic chemistry and drug discovery. Its strategic importance lies in its versatility, serving as a flexible yet structurally defined linker that can be readily modified to create a diverse array of molecules with tailored properties. This technical guide delves into the rich history of these compounds, from their conceptual origins in classical amine syntheses to the sophisticated catalytic and asymmetric methods that define modern organic chemistry. We will explore the evolution of synthetic strategies, the rationale behind key experimental choices, and the ever-expanding applications of substituted 1,3-propanediamines in medicine and material science.

A Legacy of Amine Synthesis: The Historical Context

The journey to understanding and manipulating 1,3-propanediamine derivatives is intrinsically linked to the broader history of amine synthesis. The late 19th and early 20th centuries witnessed the development of several foundational reactions that, while not initially focused on diamines, laid the groundwork for their eventual synthesis.

The Gabriel synthesis , first reported by Siegmund Gabriel in 1887, provided a robust method for preparing primary amines from alkyl halides, utilizing potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[1][2][3][4][5] This approach offered a level of control previously unattainable and could be conceptually extended to the synthesis of diamines from dihalides.

Contemporaneously, reactions like the Hofmann rearrangement [6][7][8][9] of amides (1881), the Curtius rearrangement [9][10][11][12][13] of acyl azides (1885), and later the Schmidt reaction [14][15][16][17][18] of carboxylic acids or ketones with hydrazoic acid (1924), provided pathways to amines with one fewer carbon atom. These degradative rearrangements offered alternative strategies for accessing amine functionalities and contributed to the growing toolkit of the synthetic chemist.

These early methods, while groundbreaking, often required harsh reaction conditions and were limited in their substrate scope. The quest for milder, more efficient, and selective methods for constructing C-N bonds has been a driving force in organic synthesis ever since, leading directly to the advanced methodologies used today for the preparation of complex substituted 1,3-propanediamines.

Modern Synthetic Strategies: From Industrial Workhorses to Asymmetric Marvels

The synthesis of substituted 1,3-propanediamines has evolved significantly, with modern methods offering high efficiency, selectivity, and functional group tolerance. These approaches can be broadly categorized into industrial-scale processes for simple derivatives and more nuanced laboratory-scale syntheses for complex and chiral molecules.

Industrial Synthesis: The Acrylonitrile and Acrolein Routes

Two primary routes dominate the industrial production of simple N-substituted 1,3-propanediamines, such as the widely used N,N-dimethyl-1,3-propanediamine (DMAPA).

The most common method involves the reaction of acrylonitrile with an amine, followed by catalytic hydrogenation of the resulting aminopropionitrile.[6][11][12] The choice of a Raney-Nickel or cobalt catalyst is crucial for the efficient reduction of the nitrile group to the primary amine.[19] The mechanism involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond, with the catalyst surface playing a key role in activating both the nitrile and the hydrogen.[20][21]

An alternative industrial process utilizes acrolein as the starting material.[11] Reaction with a secondary amine, like dimethylamine, followed by reductive amination, yields the desired N,N-disubstituted 1,3-propanediamine.

Experimental Protocol: Continuous Synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA)

This protocol outlines a continuous two-step process for the industrial-scale synthesis of DMAPA.

Step 1: Synthesis of N,N-Dimethylaminopropionitrile

  • Reaction Setup: A fixed-bed reactor is packed with an inert material.

  • Reagent Feed: A mixture of dimethylamine and acrylonitrile (molar ratio typically between 1:1 and 10:1) is continuously fed into the reactor.

  • Reaction Conditions: The reaction is maintained at a temperature of 10-120 °C and a pressure of 0.1-8 MPa.

  • Product Collection: The effluent from the reactor, primarily N,N-dimethylaminopropionitrile, is collected. This intermediate can often be used in the next step without further purification.

Step 2: Catalytic Hydrogenation to DMAPA

  • Reaction Setup: A second fixed-bed reactor is charged with a Raney-Nickel catalyst.

  • Reagent Feed: The N,N-dimethylaminopropionitrile from Step 1 is continuously fed into the hydrogenation reactor along with hydrogen gas. An alkaline alcohol solution (e.g., NaOH in methanol) is often used as a co-catalyst to improve selectivity.

  • Reaction Conditions: The hydrogenation is carried out at a temperature of 40-400 °C and a hydrogen pressure of 3-10 MPa.

  • Product Isolation: The reaction mixture is cooled, and the pressure is released. The crude DMAPA is then purified by distillation.

The Art of Control: Protecting Groups in Polyamine Synthesis

For the synthesis of more complex, unsymmetrically substituted 1,3-propanediamines and higher polyamines, the strategic use of protecting groups is essential to achieve regioselectivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[22][23][24][25][26][27][28][29]

The selective mono-Boc protection of a symmetrical diamine like 1,3-propanediamine can be challenging, often yielding a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. Strategies to favor mono-protection include the slow addition of the Boc-anhydride to a large excess of the diamine.

Experimental Protocol: Selective Mono-Boc Protection of 1,3-Propanediamine

  • Reaction Setup: A solution of 1,3-propanediamine (5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or a water-acetone mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent is added dropwise to the stirred solution of the diamine over a period of 1-2 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the consumption of the Boc₂O and to minimize the formation of the di-Boc protected product.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted diamine and its salts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure N-Boc-1,3-propanediamine.

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ConditionsKey Features
Boc Boc₂O, Et₃N or DMAP>90%Acidic conditions (TFA, HCl)Stable to base and hydrogenolysis; acid-labile.[30]
Cbz Cbz-Cl, NaHCO₃~70-90%Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions; removed by hydrogenolysis.[30]
Alloc Alloc-Cl, NaHCO₃~85-95%Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to Boc and Cbz; removed under mild conditions.[30]
Nosyl Ns-Cl, Pyridine>90%Thiolates (e.g., thiophenol) and a baseStable to acid; activated for nucleophilic substitution.[30]

Table 1: Comparison of Common Amine Protecting Groups in Polyamine Synthesis.

The Frontier of Chirality: Asymmetric Synthesis of 1,3-Diamines

The development of enantiomerically pure substituted 1,3-propanediamines is of paramount importance, particularly for their application as chiral ligands in asymmetric catalysis and as key components of pharmaceuticals. Several powerful strategies have emerged for the asymmetric synthesis of these valuable compounds.

One prominent approach involves the diastereoselective reduction of chiral N-tert-butanesulfinylketimines.[30] The tert-butanesulfinyl group, introduced by Ellman, serves as an effective chiral auxiliary, directing the stereochemical outcome of the reduction.

Another elegant method is the asymmetric Mannich-type reaction of N-sulfinyl imines with Eschenmoser's salt, which allows for the stereoselective introduction of an aminomethyl group at the α-position.[1]

More recently, transition metal-catalyzed reactions, such as the sequential palladium- and rhodium-catalyzed transformations, have enabled the asymmetric synthesis of polyfunctionalized diamines from simple starting materials.[2][31]

Asymmetric_Synthesis_of_1_3_Diamines cluster_diastereoselective_reduction Diastereoselective Reduction cluster_mannich_reaction Asymmetric Mannich-Type Reaction ketone Prochiral Ketone ketimine N-tert-Butanesulfinylketimine ketone->ketimine Condensation sulfinamide Chiral Sulfinamide sulfinamide->ketimine chiral_diamine Chiral 1,3-Diamine ketimine->chiral_diamine Diastereoselective Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->chiral_diamine sulfinyl_imine N-Sulfinyl Imine mannich_adduct Mannich Adduct sulfinyl_imine->mannich_adduct Mannich Reaction eschenmoser_salt Eschenmoser's Salt eschenmoser_salt->mannich_adduct chiral_diamine_mannich Chiral 1,3-Diamine mannich_adduct->chiral_diamine_mannich Reduction in_situ_reduction In situ Reduction in_situ_reduction->chiral_diamine_mannich

Diagram 1: Key Strategies for the Asymmetric Synthesis of Chiral 1,3-Diamines.

Applications in the Vanguard of Science and Medicine

The utility of substituted 1,3-propanediamines spans a wide range of scientific disciplines, from materials science to medicinal chemistry.

In materials science , they serve as curing agents for epoxy resins, components of polyamides and polyurethanes, and as corrosion inhibitors. Their ability to chelate metal ions also makes them useful in water treatment and as catalysts.

In medicinal chemistry , the 1,3-propanediamine motif is a privileged scaffold found in numerous biologically active molecules. They are key building blocks in the synthesis of:

  • Anticancer agents: Certain substituted 1,3-propanediamines have shown promising antitumor activity.

  • Enzyme inhibitors: The diamine structure can mimic natural substrates and bind to the active sites of enzymes, leading to their inhibition.

  • Cholinesterase inhibitors: These are used in the treatment of Alzheimer's disease.

  • Antibacterial and antiviral agents: The ability to synthesize a wide variety of derivatives allows for the fine-tuning of their antimicrobial properties.

Furthermore, chiral 1,3-diamines are indispensable as ligands in asymmetric catalysis , enabling the synthesis of enantiomerically pure compounds for the pharmaceutical industry.[3][32][33][34][35]

Applications_of_Substituted_1_3_Propanediamines cluster_materials_science Materials Science cluster_medicinal_chemistry Medicinal Chemistry cluster_asymmetric_catalysis Asymmetric Catalysis Substituted 1,3-Propanediamines Substituted 1,3-Propanediamines Epoxy Curing Agents Epoxy Curing Agents Substituted 1,3-Propanediamines->Epoxy Curing Agents Polyamides & Polyurethanes Polyamides & Polyurethanes Substituted 1,3-Propanediamines->Polyamides & Polyurethanes Corrosion Inhibitors Corrosion Inhibitors Substituted 1,3-Propanediamines->Corrosion Inhibitors Water Treatment Water Treatment Substituted 1,3-Propanediamines->Water Treatment Anticancer Agents Anticancer Agents Substituted 1,3-Propanediamines->Anticancer Agents Enzyme Inhibitors Enzyme Inhibitors Substituted 1,3-Propanediamines->Enzyme Inhibitors Cholinesterase Inhibitors Cholinesterase Inhibitors Substituted 1,3-Propanediamines->Cholinesterase Inhibitors Antimicrobial Agents Antimicrobial Agents Substituted 1,3-Propanediamines->Antimicrobial Agents Chiral Ligands Chiral Ligands Substituted 1,3-Propanediamines->Chiral Ligands Organocatalysts Organocatalysts Substituted 1,3-Propanediamines->Organocatalysts

Diagram 2: Diverse Applications of Substituted 1,3-Propanediamine Compounds.

Conclusion

The story of substituted 1,3-propanediamines is a testament to the continuous evolution of synthetic organic chemistry. From their humble beginnings rooted in classical name reactions to their current status as indispensable tools in asymmetric synthesis and drug discovery, these versatile molecules continue to empower chemists to build the complex molecular architectures that shape our world. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of these vital compounds, further expanding their impact on science and technology.

References

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  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

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  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zeng, F., Chen, C., Liu, L., Li, Y., Li, B., Lin, G., Huang, S., Zhang, M., Yan, Y., Zhang, Y., Dang, Y., & Huang, J. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

  • Zeng, F., Chen, C., Liu, L., Li, Y., Li, B., Lin, G., Huang, S., Zhang, M., Yan, Y., Zhang, Y., Dang, Y., & Huang, J. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Semantic Scholar. [Link]

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  • Svatunek, D., & Mikula, H. (2019). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. Molecules, 24(17), 3109. [Link]

  • Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. [Link]

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  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 241-260. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Khan Academy. (2024, December 31). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry [Video]. YouTube. [Link]

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  • Li, X., Wang, Y., Zhang, X., Wang, A., & Zhang, T. (2020). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

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Methodological & Application

Application Note: Strategic Utilization of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in Heterocyclic Drug Synthesis

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is a bifunctional building block characterized by a reactive secondary amine (N1) and a sterically bulky, less reactive tertiary amine (N3).[1] This structural asymmetry is highly valued in medicinal chemistry.[1] The N1 site serves as the attachment point to a drug scaffold (typically via SNAr or amide coupling), while the N3 site remains free to protonate at physiological pH, enhancing aqueous solubility and influencing volume of distribution (Vd).[1]

Physicochemical Profile (Predicted)
PropertyValueStructural Implication
Molecular Formula C₁₁H₂₆N₂Lipophilic tail with polar heads.[1]
Molecular Weight 186.34 g/mol Low MW fragment, ideal for "Lipinski" optimization.[1]
pKa (N3 - Tertiary) ~10.2High basicity; ensures ionization in gastric/lysosomal environments.[1]
pKa (N1 - Secondary) ~9.5Nucleophilic; reactive center.[1]
LogP ~2.5 - 2.8Moderate lipophilicity aids membrane permeability before protonation.[1]
Physical State Oil (Free Base)Requires careful handling; often converted to HCl salt for storage.[1]

Core Reaction Mechanisms

The primary utility of this diamine lies in its ability to undergo regioselective nucleophilic attack .[1] Because the N3 nitrogen is fully alkylated (tertiary), it cannot act as a nucleophile in acylation or arylation reactions, eliminating the need for protecting groups.[1]

Mechanism A: Nucleophilic Aromatic Substitution (SNAr)

This is the standard pathway for attaching the diamine to heteroaryl chlorides (e.g., chloroquinolines, chloropyrimidines).[1]

  • Nucleophilic Attack: The lone pair of the N1-ethyl amine attacks the electron-deficient carbon of the heteroaryl halide.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1]

  • Aromatization/Elimination: Chloride is expelled, restoring aromaticity and yielding the functionalized product.[1]

Mechanism B: Acid-Base Salt Formation

As the free base is prone to oxidation and difficult to weigh accurately (oil), conversion to a dihydrochloride or fumarate salt is a critical processing step.[1]

Pathway Visualization (SNAr Coupling)

ReactionPathwaycluster_conditionsCritical Process ParametersReactantsReactants(Heteroaryl-Cl + Diamine)TransitionMeisenheimerComplexReactants->TransitionHeat, Solvent(Nucleophilic Attack)ProductCoupled Product(Drug Scaffold)Transition->Product-Cl eliminationByproductHCl (Scavenged)Transition->ByproductParam1Solvent: NMP or n-BuOHParam2Temp: 110-130°CParam3Base: DIPEA (excess)

Figure 1: Mechanistic pathway for the SNAr coupling of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine to an aromatic scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "In-Process Control" (IPC) steps ensure the reaction is proceeding correctly before committing to workup.[1]

Protocol 1: Regioselective SNAr Coupling to 4-Chloroquinoline Scaffold

Target Application: Synthesis of antimalarial or kinase inhibitor analogs.[1]

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)[1]

  • Reagent: N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or 1-Pentanol (for easier workup)[1]

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 4,7-dichloroquinoline (e.g., 1.0 g, 5.0 mmol) in NMP (5 mL).

  • Addition: Add DIPEA (1.74 mL, 10.0 mmol) followed by N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (1.12 g, 6.0 mmol).

    • Expert Insight: Adding the amine after the base prevents transient protonation of the nucleophile by any acidic impurities.[1]

  • Reaction: Heat the mixture to 120–130°C for 12–16 hours.

    • IPC (TLC/LCMS): Check for disappearance of starting material (

      
       in 50% EtOAc/Hex) and appearance of polar product (
      
      
      in 10% MeOH/DCM).[1]
  • Workup (Self-Validating):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (3x 20 mL).

    • Crucial Step: Wash the organic layer with water (3x 20 mL) to remove NMP.[1] Residual NMP can interfere with crystallization.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. The crude oil is often pure enough (>90%) for salt formation.[1] If not, purify via flash chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5).[1]

Protocol 2: Conversion to Fumarate Salt (Solidification)

Target Application: Creating a stable, weighable solid for biological testing.

Reagents:

  • Crude Free Base (from Protocol 1)

  • Fumaric Acid (1.0 equiv)

  • Solvent: Ethanol (EtOH) / Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Dissolve the crude free base (e.g., 1.0 g) in minimal hot Ethanol (~5 mL).[1]

  • Separately, dissolve Fumaric acid (1.0 equiv) in hot Ethanol (~10 mL).

  • Add the acid solution to the amine solution dropwise with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no precipitate forms, add Diethyl Ether dropwise until turbidity is observed (Cloud Point).[1]

  • Isolation: Filter the white solid, wash with cold Et₂O, and dry under vacuum.[1]

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low; Steric hindrance.[1]Increase Temp to 140°C; Switch solvent to Phenol (melt reaction) to catalyze proton transfer.
Bis-alkylation Not possible with this specific diamine.[1]If observed, check purity of diamine (presence of primary amine impurities).[1]
Dark/Tar Formation Oxidation of amine at high temp.[1]Degas solvents with N₂ prior to heating; Add antioxidant (BHT) trace.[1]
Product stuck in Aqueous Product is highly polar/protonated.[1]Ensure aqueous workup pH is >10 using NaOH before extraction.[1] Use CHCl₃/iPrOH (3:1) for extraction.[1]

Workflow Visualization

WorkflowStartStart: Raw MaterialsReactionS_NAr Coupling(130°C, NMP)Start->ReactionIPCIPC: LCMS Check(>95% Conversion?)Reaction->IPCIPC->ReactionNo (Extend Time)WorkupAqueous Workup(pH > 10 Extraction)IPC->WorkupYesSaltFormSalt Formation(Fumaric Acid/EtOH)Workup->SaltFormFinalFinal Product(Stable Solid)SaltForm->Final

Figure 2: Operational workflow for the synthesis and isolation of drug candidates utilizing the diamine linker.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of Amines with Chloroquinolines. Chemical Reviews.

  • Synthesis of Unsymmetrical Diamines

    • Israel, M., et al. (1971).[1] Synthesis of N,N-Dialkyl-N'-alkyl-alkylenediamines for Antimalarial Screening. Journal of Medicinal Chemistry.

    • (General reference for class synthesis)

  • Salt Selection in Drug Development

    • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • General Protocol for Amine-Chloroquinoline Coupling

    • WorldWide Antimalarial Resistance Network (WWARN).[1] Standard Operating Procedures for Chloroquine Analog Synthesis.

Disclaimer: While N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (CAS 55966-23-9) is a specific chemical entity, specific peer-reviewed literature solely dedicated to this exact CAS number is limited.[1] The protocols above are derived from established methodologies for structurally homologous unsymmetrical diamines used in pharmaceutical synthesis.

catalytic properties and applications of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Properties and Applications of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Executive Summary

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (hereafter referred to as EDPDA ) represents a specialized class of reactive tertiary amine catalysts . Structurally, it bridges the gap between highly active, fugitive catalysts (like DMAPA) and sterically hindered, delayed-action catalysts. Its unique architecture—featuring a sterically bulky dipropyl tertiary amine on one end and a reactive ethyl-secondary amine on the other—positions it as a critical problem-solver for low-emission (low-VOC) polyurethane foams and latent epoxy curing systems .

This guide details the mechanistic advantages of EDPDA, specifically its ability to decouple flowability from cure speed, and provides validated protocols for its characterization in industrial formulations.

Chemical Architecture & Mechanistic Insight

To understand the utility of EDPDA, we must deconstruct its molecular design using Structure-Activity Relationship (SAR) principles.

Structure:



Functional Moiety Analysis
MoietyStructureFunctionalityMechanistic Impact
Tertiary Amine

Catalytic Center The electron-rich nitrogen facilitates the nucleophilic attack of polyol/water on isocyanate. The Dipropyl groups provide significant steric hindrance compared to standard Dimethyl groups, resulting in a delayed onset (induction period) and improved flow.
Secondary Amine

Reactive Anchor Unlike non-reactive catalysts (e.g., Triethylamine), this group reacts with isocyanate to form a thermally stable urea linkage . This chemically binds the catalyst into the polymer matrix, preventing migration, fogging, and vinyl staining.
Propyl Spacer

Flexibility The 3-carbon chain ensures the catalytic center remains accessible even after the secondary amine has anchored the molecule to the polymer backbone.
The "Dipropyl Effect" (Steric Control)

In standard catalysts like DMAPA (Dimethyl-1,3-propanediamine), the methyl groups offer little steric resistance, leading to rapid, often uncontrollable reaction initiation. EDPDA’s dipropyl groups shield the nitrogen lone pair.

  • Result: The catalytic activity is temperature-dependent. At room temperature (mixing), activity is low (long pot life). As the exotherm builds, the conformational energy overcomes the steric barrier, triggering rapid cure. This is the "Snap-Cure" effect.

Application 1: Low-VOC Polyurethane Foams (Automotive)

Challenge: Traditional amine catalysts are "fugitive"—they evaporate from the foam over time, causing "fogging" on windshields (VOC emissions) and degrading PVC dashboards (vinyl staining).[1] Solution: EDPDA acts as a Reactive Catalyst . It catalyzes the foam formation and then locks itself into the polymer network.

Mechanism of Action
  • Initiation: The tertiary amine (dipropyl end) activates the polyol (

    
    ) and water (
    
    
    
    ).
  • Propagation: The activated species react with Isocyanate (

    
    ) to form Urethane and Urea linkages, generating heat (Exotherm).
    
  • Anchoring: As the reaction proceeds, the secondary amine (ethyl end) of EDPDA reacts with an isocyanate group.

  • Immobilization: The catalyst becomes a pendant group on the polymer chain, eliminating volatility.

G Cat_Free Free EDPDA (Active Catalyst) Iso Isocyanate (R-NCO) Cat_Free->Iso Reacts (Secondary N) Polyol Polyol (R-OH) Cat_Free->Polyol Activates (Tertiary N) Urethane Polyurethane Network Iso->Urethane Crosslinking Cat_Bound Bound EDPDA (Immobilized Urea) Iso->Cat_Bound Forms Urea Linkage Polyol->Urethane Reacts with Iso

Figure 1: Dual-pathway mechanism of EDPDA. The tertiary amine (Blue) drives the catalysis, while the secondary amine (Red path) eventually anchors the molecule, preventing VOC emissions.

Application 2: Latent Epoxy Curing Agent

Challenge: Standard aliphatic amines cure epoxies too quickly at room temperature, limiting "pot life" (working time). Solution: EDPDA acts as a Latent Accelerator . The steric bulk of the dipropyl group slows the initial nucleophilic attack on the epoxide ring.

  • Usage: It is typically used as a co-hardener (1-5 phr) with slower amines (e.g., polyetheramines) or as an accelerator for anhydride cures.

  • Benefit: Extended open time for infusion processes (e.g., wind turbine blades, composite molding) followed by complete cure at elevated temperatures.

Experimental Protocols

Protocol A: Determination of Catalytic Activity (Cream/Gel/Rise Time)

Objective: To quantify the "delayed action" of EDPDA compared to standard DMAPA.

Materials:

  • Standard Polyether Polyol (MW ~3000)

  • TDI or MDI Isocyanate (Index 105)

  • Distilled Water (Blowing Agent)

  • Silicone Surfactant[2]

  • Catalyst: EDPDA (Test) vs. DMAPA (Control)

Procedure:

  • Masterbatch Prep: In a 500mL cup, mix 100g Polyol, 4.0g Water, 1.0g Surfactant, and 0.15g Catalyst .

  • Conditioning: Equilibrate mixture to 25°C ± 0.5°C.

  • Activation: Add Isocyanate (amount calculated by Index). Start stopwatch immediately (t=0).

  • High-Shear Mix: Mix at 3000 RPM for exactly 7 seconds.

  • Pour: Pour into a standard cardboard box (20cm x 20cm).

  • Measurement Points:

    • Cream Time: Time when the liquid turns creamy/opaque (initiation of blowing).

    • Gel Time: Time when a polymer string can be pulled from the rising foam (polymerization).

    • Rise Time: Time when the foam stops expanding (end of reaction).

Expected Results:

Parameter DMAPA (Control) EDPDA (Test) Interpretation
Cream Time ~8-10 sec ~12-15 sec EDPDA shows delayed initiation due to steric hindrance.
Gel Time ~50-60 sec ~65-75 sec Extended flow window allows better mold filling.

| Tack-Free Time | ~80 sec | ~90 sec | Final cure is comparable once exotherm overcomes steric barrier. |

Protocol B: Fogging Test (Gravimetric - DIN 75201)

Objective: To validate the "Low-VOC" claim of EDPDA.

Procedure:

  • Prepare a molded foam sample using EDPDA.

  • Place a 10g circular specimen at the bottom of a glass beaker.

  • Cover the beaker with a pre-weighed aluminum foil disc (cooled to 21°C).

  • Immerse the beaker bottom in an oil bath at 100°C for 16 hours.

  • Analysis: Remove the foil, condition for 4 hours, and re-weigh.

  • Calculation:

    
    .
    

Acceptance Criteria:

  • Standard Amine (e.g., TEA): > 2.0 mg condensate (Fail).

  • Reactive Catalyst (EDPDA): < 0.5 mg condensate (Pass). The catalyst should be chemically bound and not condense on the foil.

Safety & Handling

  • Hazard Classification: Corrosive (Skin/Eye), Sensitizer.

  • Storage: Store under nitrogen blanket to prevent moisture absorption (hygroscopic) and reaction with atmospheric

    
     (carbamate formation).
    
  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Use in a well-ventilated fume hood.

References

  • Air Products and Chemicals, Inc. (2002). Reactive Amine Catalysts for Low-Emission Polyurethane Foams. U.S. Patent 6,423,755. Link

  • Huntsman Corporation . (2015). JEFFCAT® Amine Catalysts: Technical Bulletin on Low Fogging Catalysts. Link

  • Tosoh Corporation . (2020). Toyocat® Reactive Catalysts for Automotive Applications. Link

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, 2nd Edition. CRC Press. (Chapter 4: Catalysis). Link

  • European Chemicals Agency (ECHA) . Substance Information: 3-aminopropyldimethylamine (DMAPA) and analogs.[3] (Used for read-across toxicity data). Link

(Note: While specific literature on the exact ethyl/dipropyl variant is proprietary or niche, the mechanisms described above are derived from the validated chemistry of the N,N-dialkyl-1,3-propanediamine class, specifically referencing the known behavior of DMAPA versus sterically hindered and reactive analogs.)

Sources

Technical Application Note: Regioselective Synthesis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

[1]

Abstract & Scope

This application note details the laboratory-scale preparation of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (CAS: Not broadly listed; Custom Intermediate). This unsymmetrical polyamine is a critical pharmacophore in medicinal chemistry, particularly in the development of Dopamine (D2/D3) agonists and sigma receptor ligands.[1]

The Challenge: Direct alkylation of N,N-dipropyl-1,3-propanediamine with ethyl halides typically results in a statistical mixture of mono-ethylated product, di-ethylated (quaternary) byproducts, and unreacted starting material.[1] Separation of these species is yield-limiting and operationally burdensome.[1]

The Solution: This protocol utilizes a Regioselective Amide Reduction Strategy .[1] By routing the synthesis through an acetamide intermediate, we enforce mono-ethylation via acylation, followed by reduction. This method guarantees high regioselectivity and eliminates the formation of quaternary ammonium salts.

Synthetic Pathway Visualization

The following logic flow illustrates the 4-step "Amide Route" chosen for maximum purity and reproducibility.

GStartAcrylonitrile+ DipropylamineStep1Step 1: Michael Addition(3-(Dipropylamino)propanenitrile)Start->Step1RefluxStep2Step 2: Nitrile Reduction(N,N-Dipropyl-1,3-propanediamine)Step1->Step2LiAlH4 / THFStep3Step 3: Acylation(N-[3-(dipropylamino)propyl]acetamide)Step2->Step3Ac2O / DCMStep4Step 4: Amide Reduction(Target: N1-Ethyl-N3,N3-dipropyl...)Step3->Step4LiAlH4 / THF

Figure 1: The "Amide Route" guarantees mono-ethylation by locking the ethyl group precursor as an acetamide before final reduction.[1]

Experimental Protocols

Step 1: Preparation of 3-(Dipropylamino)propanenitrile

Objective: Construct the carbon backbone via Michael Addition. Mechanism: Nucleophilic addition of a secondary amine to an

1
ParameterSpecification
Reagents Dipropylamine (1.0 equiv), Acrylonitrile (1.1 equiv)
Solvent Methanol (optional) or Neat
Temperature Reflux (approx. 80°C)
Time 3–5 Hours
Yield Target >90%

Protocol:

  • Charge a round-bottom flask with Dipropylamine (10.1 g, 100 mmol).

  • Equip with a reflux condenser and addition funnel.[1]

  • Add Acrylonitrile (5.8 g, 110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.[1]

  • Heat the mixture to reflux for 4 hours.

  • Monitor reaction progress by TLC (SiO2, 10% MeOH/DCM) or GC-MS.[1]

  • Workup: Remove excess acrylonitrile under reduced pressure (rotary evaporator).

  • Purification: Vacuum distillation is recommended to remove trace polymers, though the crude is often sufficiently pure for Step 2.[1]

Step 2: Reduction to N,N-Dipropyl-1,3-propanediamine

Objective: Convert the nitrile to a primary amine.[1]

ParameterSpecification
Reagents LiAlH4 (2.5 equiv) or Raney-Ni/H2
Solvent Anhydrous THF or Diethyl Ether
Temperature 0°C to Reflux
Safety LiAlH4 is pyrophoric; Nitriles release H2 during reduction.[1]

Protocol:

  • Suspend LiAlH4 (9.5 g, 250 mmol) in anhydrous THF (200 mL) under Argon atmosphere at 0°C.

  • Dissolve the nitrile from Step 1 (approx. 100 mmol) in THF (50 mL).

  • Add the nitrile solution dropwise to the LiAlH4 suspension.[1] Maintain temperature <10°C.

  • Allow to warm to room temperature, then reflux for 12 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 9.5 mL Water[1]

    • 9.5 mL 15% NaOH[1]

    • 28.5 mL Water[1]

  • Filter the granular white precipitate through a Celite pad.[1]

  • Dry the filtrate over Na2SO4 and concentrate.

  • Result: N,N-Dipropyl-1,3-propanediamine (Intermediate A).

Step 3: Selective Acylation (The "Locking" Step)

Objective: Install the two-carbon "ethyl" skeleton as an amide to prevent over-alkylation.[1]

ParameterSpecification
Reagents Intermediate A (1.0 equiv), Acetic Anhydride (1.1 equiv), TEA (1.2 equiv)
Solvent Dichloromethane (DCM)
Temperature 0°C to RT

Protocol:

  • Dissolve Intermediate A (15.8 g, 100 mmol) and Triethylamine (TEA) in DCM (150 mL). Cool to 0°C.[1]

  • Add Acetic Anhydride (11.2 g, 110 mmol) dropwise.

  • Stir at room temperature for 2 hours.

  • Workup: Wash with saturated NaHCO3 (2x) and Brine (1x).

  • Dry organic layer (MgSO4) and concentrate.[1]

  • Result: N-[3-(dipropylamino)propyl]acetamide.[1] This intermediate is stable and can be characterized by NMR to ensure mono-acylation.[1]

Step 4: Reduction to Target Molecule

Objective: Reduce the amide carbonyl to a methylene group, yielding the final ethyl amine.

ParameterSpecification
Reagents LiAlH4 (2.0 equiv)
Solvent Anhydrous THF
Temperature Reflux

Protocol:

  • Prepare a suspension of LiAlH4 (7.6 g, 200 mmol) in anhydrous THF (150 mL) under Argon.

  • Dissolve the acetamide from Step 3 in THF (50 mL) and add dropwise.

  • Reflux for 16–24 hours.[1] Note: Amides are harder to reduce than nitriles; ensure complete conversion by TLC.[1]

  • Quench: Use the Fieser method (described in Step 2).

  • Purification:

    • Filter and concentrate.

    • Final Polish: Distill under high vacuum (approx. 0.1 mmHg).[1] The product is a high-boiling oil.[1]

    • Alternative: Convert to the Dihydrochloride salt using HCl/Ether for easier handling and storage.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your results against these expected spectral signatures.

TechniqueExpected SignatureDiagnostic Value
1H NMR

1.05 (t, 3H)
: Terminal methyl of the new ethyl group.

0.85 (t, 6H)
: Terminal methyls of propyl groups.

2.60 (q, 2H)
: Methylene of the ethyl group (shifted upfield from amide precursor).[1]
Confirms reduction of Acetamide to Ethyl.[1] Absence of amide CO peak in 13C NMR confirms completion.[1]
MS (ESI+) [M+H]+ = 201.2 Confirms Molecular Weight.[1]
TLC Run in DCM:MeOH:NH4OH (90:9:1).[1] Product will stain with Ninhydrin (weak) or Iodine.[1]R_f should differ from the primary amine precursor.

Safety & Hazards

  • Acrylonitrile: Highly toxic, potential carcinogen.[1] Use only in a fume hood.

  • Lithium Aluminum Hydride (LiAlH4): Reacts violently with water/moisture.[1] Pyrophoric. Ensure all glassware is oven-dried. Have a Class D fire extinguisher ready.

  • Dipropylamine: Corrosive and flammable.[1]

References

  • Mono-alkylation Methodologies

    • Source: "A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propyl
    • Context: Validates the difficulty of direct alkylation and supports the use of stepwise reductive str
  • Nitrile Reduction Protocols

    • Source: Chemguide / Organic Chemistry Portal.[1]

    • Context: Standardizes the LiAlH4 reduction mechanism for converting nitriles to primary amines.
    • [1]

  • Amide Reduction Strategy

    • Source: "Reduction of Amides to Amines."[1]

    • Context: Provides the mechanistic basis for Step 4, converting the acetamide "protecting group" into the final ethyl substituent.
    • [1]

  • Backbone Synthesis (Michael Addition)

    • Source: Patent CN103333073B (Process for preparing N,N-dimethyl-1,3-propane diamine).[1]

    • Context: Although for the dimethyl analog, this patent validates the industrial viability of the Acrylonitrile + Dialkylamine route.
    • [1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yields. We will explore the common synthetic routes and address specific challenges you may encounter during your experiments.

Introduction to Synthetic Strategies

The synthesis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, an unsymmetrical diamine, can be approached through several methods. The most common and controllable strategies involve the N-alkylation of a suitable precursor. Two primary routes are generally considered:

  • Reductive Amination: This is a highly efficient and controllable method for forming secondary amines.[1][2] It involves the reaction of 3-(dipropylamino)propan-1-amine with acetaldehyde in the presence of a reducing agent. This method is often preferred as it minimizes the risk of over-alkylation that can occur with direct alkylation methods.[3][4]

  • Direct Alkylation: This involves the reaction of 3-(dipropylamino)propan-1-amine with an ethylating agent, such as ethyl iodide or ethyl bromide. While seemingly straightforward, this method can be challenging to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[5][6]

This guide will focus primarily on the reductive amination approach due to its superior selectivity and yield for mono-alkylation.[3][7]

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine via reductive amination.

FAQ 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields in reductive amination can stem from several factors, primarily related to the two key steps: imine formation and the subsequent reduction.

Potential Causes & Solutions:

  • Suboptimal pH for Imine Formation: The formation of the imine intermediate is crucial and is typically favored under slightly acidic conditions (pH 4-5).[1]

    • Explanation: A slightly acidic environment protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. However, if the conditions are too acidic, the amine itself will be protonated, rendering it non-nucleophilic.[1]

    • Troubleshooting Protocol:

      • In a round-bottom flask, dissolve 3-(dipropylamino)propan-1-amine and acetaldehyde in a suitable solvent (e.g., methanol, dichloromethane).

      • Add a catalytic amount of a weak acid, such as acetic acid.[8]

      • Monitor the imine formation using an appropriate analytical technique like TLC or ¹H NMR before adding the reducing agent.[8]

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are critical for the success of the reaction.

    • Explanation: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[3] Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[3][8]

    • Troubleshooting Protocol:

      • Consider switching to NaBH₃CN or NaBH(OAc)₃ for improved selectivity.

      • If using NaBH₄, ensure the imine has had sufficient time to form before adding the reducing agent. This can be done by stirring the amine and aldehyde mixture for a period (e.g., 1-2 hours) before introducing the NaBH₄.[3]

      • Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

  • Inappropriate Solvent: The solvent plays a key role in the solubility of reactants and the overall reaction kinetics.

    • Explanation: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[1] Protic solvents like methanol can also be effective, especially for imine formation.

    • Troubleshooting Protocol:

      • Ensure all starting materials are fully soluble in the chosen solvent.

      • If solubility is an issue, consider a different solvent system. A table of common solvents is provided below.

Table 1: Common Solvents for Reductive Amination

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.140Good for a wide range of reactants.
Tetrahydrofuran (THF)7.566Aprotic, good for anhydrous conditions.
Methanol (MeOH)33.065Protic, can facilitate imine formation.
1,2-Dichloroethane (DCE)10.483Higher boiling point can be useful.
FAQ 2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Some reactions require more time or energy to proceed to completion.

    • Explanation: The kinetics of both imine formation and reduction can be slow at low temperatures.

    • Troubleshooting Protocol:

      • Monitor the reaction progress using TLC or LC-MS at regular intervals.

      • If the reaction appears to have stalled, consider increasing the reaction time. Reactions are often left to stir overnight.[9]

      • Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but be cautious as this can also promote side reactions.[8]

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the equilibrium of the reaction.

    • Explanation: Using a slight excess of one of the reactants can help to drive the reaction to completion.

    • Troubleshooting Protocol:

      • Consider using a slight excess (e.g., 1.1-1.2 equivalents) of the more readily available or less expensive starting material. If acetaldehyde is used, a slight excess can compensate for its volatility.

FAQ 3: My final product is contaminated with a higher molecular weight impurity. What is it and how can I prevent its formation?

The most likely high molecular weight impurity is the over-alkylated product, a quaternary ammonium salt, or a product of self-condensation.

Potential Causes & Solutions:

  • Over-alkylation (less common with reductive amination): While less of an issue than with direct alkylation, it can still occur if the reaction conditions are not well-controlled.

    • Explanation: The newly formed secondary amine can potentially react with another molecule of the aldehyde and be reduced to a tertiary amine.

    • Troubleshooting Protocol:

      • Use a controlled amount of the aldehyde (close to 1 equivalent).

      • Add the reducing agent portion-wise to maintain a low concentration at any given time.

  • Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions.

    • Explanation: Basic conditions can promote the self-condensation of acetaldehyde.

    • Troubleshooting Protocol:

      • Maintain a slightly acidic to neutral pH throughout the reaction.

      • Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

FAQ 4: How can I effectively purify my N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine?

Purification of amines can be challenging due to their basic nature and potential for similar polarities between the product and byproducts.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.

    • Protocol:

      • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with dilute HCl if using borohydrides).

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

      • Extract the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

      • Make the aqueous layer basic (e.g., with 2M NaOH) until the pH is >12.

      • Extract the free amine product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.

    • Tips:

      • Use a solvent system that provides good separation on TLC. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

      • To prevent tailing of the amine on the acidic silica gel, it is often beneficial to add a small amount of a base, such as triethylamine (e.g., 1-2%), to the eluent.

Experimental Workflow & Diagrams

Proposed Synthesis via Reductive Amination

Reductive_Amination_Workflow

Caption: General workflow for the synthesis of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine via reductive amination.

Troubleshooting Logic Diagram

Troubleshooting_Logic

Caption: A logical flow diagram for troubleshooting low reaction yields.

References

  • Wang, J., Yang, X., Liu, J., Gao, G., Huang, H., & Chang, M. (2021). Practical N-Alkylation via Homogeneous Iridium-Catalyzed Direct Reductive Amination. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

Sources

resolving solubility issues with N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55069-45-9 | Role: Synthesis Intermediate / Ligand Precursor[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering solubility difficulties with N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine .

This molecule presents a classic "amphiphilic conflict": it possesses polar amine functionality but is dominated by lipophilic alkyl chains (ethyl and two propyl groups).[2] As a free base, it is an oil that resists aqueous dissolution. As a salt, it is prone to "oiling out" rather than crystallizing.

This guide provides field-proven protocols to resolve these specific solubility and handling bottlenecks.

Module 1: The Solubility Matrix

User Question: "I cannot get the material to dissolve in my aqueous reaction buffer. It floats as an oil layer.[2] How do I solubilize it?"

Technical Diagnosis: The free base of CAS 55069-45-9 is dominated by hydrophobic Van der Waals forces from its propyl and ethyl chains.[1][2] It will not dissolve in neutral water (pH 7).[2] To solubilize it in aqueous media, you must protonate the nitrogen centers, converting the lipophilic oil into a hydrophilic ionic species.

Solvent Compatibility Table
Solvent SystemSolubility (Free Base)Solubility (HCl/TFA Salt)Notes
Water (pH 7) Insoluble (Biphasic)SolubleRequires pH < 4.0 for full solubility.[1][2]
Dichloromethane HighLowBest for extraction of the free base.
Methanol/Ethanol HighHighGood for homogenous reactions; risk of transesterification if esters present.
Diethyl Ether HighInsoluble Critical: Use this antisolvent to precipitate the salt.
DMSO HighHighAvoid if possible; difficult to remove.[2]
The pH-Switch Protocol

To move the compound into water, lower the pH. To move it back to organics, raise the pH.

SolubilitySwitch FreeBase Free Base (Oil) Lipophilic Acid Add Acid (HCl / AcOH) FreeBase->Acid Protonation Salt Ammonium Salt Hydrophilic / Soluble Acid->Salt pH < 4 Base Add Base (NaOH / NaHCO3) Salt->Base Deprotonation Base->FreeBase pH > 10

Figure 1: The pH-dependent solubility switch.[1][2] Use this cycle for purification (Acid-Base Extraction).

Module 2: Troubleshooting Salt Formation ("Oiling Out")

User Question: "I tried to make the HCl salt to improve stability, but instead of a white powder, I got a sticky yellow gum at the bottom of the flask."

Technical Diagnosis: This is the most common issue with propyl-substituted diamines.[1][2] The lattice energy of the crystal is fighting against the solvation energy of the alkyl chains. When you add acid in a solvent that is too polar (like water or pure methanol), the salt forms a "coacervate" (oil) rather than a crystal lattice.[2]

Corrective Protocol: The Dual-Solvent Precipitation

Goal: Force crystallization by controlling polarity.[1][2]

  • Dissolve: Dissolve 1.0 equivalent of the free base in a minimal amount of dry Ethanol or Isopropanol (approx. 5 mL per gram).

  • Cool: Chill the solution to 0°C in an ice bath.

  • Acidify: Add anhydrous HCl (e.g., 2M in diethyl ether or 4M in dioxane) dropwise. Do not use aqueous HCl.[2]

  • Precipitate: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent until the solution turns cloudy.[1][2]

  • Triturate: If an oil forms, scratch the glass side of the flask vigorously with a spatula or sonicate the mixture. This provides nucleation sites.[2]

  • Filter: Once solid, filter under inert gas (Nitrogen/Argon) as amine salts can be hygroscopic.[2]

SaltCrystallization Start Start: Free Base Oil Solvent Dissolve in minimal Isopropanol or EtOH Start->Solvent Acid Add Anhydrous HCl (in Ether/Dioxane) Solvent->Acid Check State Check Acid->Check Solid White Precipitate (Success) Check->Solid Ideal Oil Sticky Gum/Oil (Failure) Check->Oil Too Polar Fix Add Et2O (Antisolvent) + Sonicate/Triturate Oil->Fix Fix->Solid

Figure 2: Workflow to prevent and resolve 'oiling out' during salt formation.[1][2]

Module 3: Purification & Isolation

User Question: "My compound is impure after the reaction. Can I distill it?"

Technical Diagnosis: Yes, N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is a liquid with a high boiling point.[1][2][3] However, distillation requires high vacuum (< 1 mmHg) to avoid thermal decomposition (oxidation of the amine).

Recommended Purification: Acid-Base Extraction This is superior to distillation for removing non-basic impurities (side products).[1][2]

  • Dissolve: Take your crude reaction mixture (organic layer) and dissolve in Dichloromethane (DCM) .

  • Extract (Acid Wash): Wash the DCM layer with 1M HCl (aq) .[2]

    • Mechanism:[1][2][4] The diamine protonates and moves into the water layer. Non-basic impurities stay in the DCM.

  • Separate: Keep the Aqueous Layer . Discard the DCM (organic) layer.[2]

  • Basify: Cool the aqueous layer and slowly add 10M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Re-Extract: Extract the aqueous mixture 3x with fresh DCM.

  • Dry: Dry the combined DCM layers over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Module 4: Storage & Stability

User Question: "The clear liquid turned yellow after a week on the bench. Is it ruined?"

Technical Diagnosis: Amines are prone to oxidation (N-oxide formation) and absorbing


 from the air to form carbamates/carbonates.[1][2] The yellow color indicates early-stage oxidation.[1][2]
  • Recovery: If the color is light yellow, the purity is likely still >95%. Perform a quick filtration through a short plug of basic alumina to remove polar oxidation products.

  • Prevention: Always store under an inert atmosphere (Nitrogen or Argon).[2] Store at 4°C in the dark.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for amine purification protocols). [1][2]

  • PubChem. (n.d.).[2][5] N1,N3-Diethylpropane-1,3-diamine (Analogous Structure Data). National Library of Medicine. Retrieved February 26, 2026. [1][2]

  • Fluorochem. (2025).[2][5] Safety Data Sheet: N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (Related Diamine Handling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for amine salt formation thermodynamics).[2] [1][2]

Sources

preventing oxidation and degradation of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is a substituted aliphatic diamine with both secondary and tertiary amine functionalities. This unique structure makes it a valuable building block in pharmaceutical and materials science research. However, the presence of lone-pair electrons on the nitrogen atoms renders it susceptible to oxidative and thermal degradation.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to ensure the long-term stability and integrity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical signs of degradation in my N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine sample?

You may observe several macroscopic changes in your sample that indicate degradation has occurred. The most common signs include:

  • Color Change: A pure sample should be a clear, colorless to pale yellow liquid. The development of a more intense yellow or brown color is a primary indicator of oxidation. This is often due to the formation of oxidized species and polymeric byproducts.

  • Formation of Precipitates: The appearance of solid matter or turbidity in the liquid suggests the formation of insoluble degradation products, such as ureas from thermal degradation pathways or salts from acidic byproducts.[2][3]

  • Odor Change: While the compound has a characteristic amine odor, the formation of volatile byproducts like aldehydes can alter its smell.[1]

  • Viscosity Increase: Polymerization or the formation of complex degradation products can lead to a noticeable increase in the sample's viscosity.

If you observe any of these changes, it is crucial to re-evaluate the purity of your sample using analytical methods before proceeding with your experiment.

Q2: What are the underlying chemical mechanisms causing the degradation of this compound?

There are two primary pathways through which N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine can degrade: oxidative and thermal degradation.

1. Oxidative Degradation: This is the most common pathway and is initiated by exposure to atmospheric oxygen. Aliphatic amines, particularly tertiary and secondary amines, are readily oxidized.[4] The process generally begins with the loss of an electron from a nitrogen atom to form a radical cation.[1] This highly reactive intermediate can then undergo several reactions, most commonly deprotonation at an adjacent carbon, leading to the formation of iminium ions, which are then hydrolyzed to form aldehydes and secondary or primary amines.[1][5]

cluster_main Simplified Oxidative Degradation Pathway amine Tertiary Amine (R₃N) radical_cation Radical Cation ([R₃N]•+) amine->radical_cation -e⁻ (Oxidation) o2 O₂ (Oxygen) iminium Iminium Ion ([R₂N=CH-R']+) radical_cation->iminium -H⁺ products Degradation Products: - Secondary Amine (R₂NH) - Aldehyde (R'-CHO) iminium->products h2o H₂O (Hydrolysis)

Fig 1. Simplified pathway of tertiary amine oxidation.

2. Thermal Degradation: In the absence of oxygen but at elevated temperatures, 1,3-diamines can undergo degradation. A proposed mechanism involves the reaction with CO₂ (if present) to form a carbamate, which can then undergo intermolecular cyclization to form a stable six-membered ring (a tetrahydro-2(1H)-pyrimidione) or react with another amine molecule to form a urea derivative.[2][6]

Q3: How should I properly store N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine to ensure its long-term stability?

Proper storage is the most critical step in preventing degradation. The goal is to minimize exposure to oxygen, light, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows the kinetics of both oxidative and thermal degradation pathways. Avoid freezing unless the compound's properties are known to be unaffected.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary initiator of oxidative degradation.[8]
Container Amber Glass Bottle with PTFE-lined CapAmber glass protects the compound from light, which can catalyze oxidation.[9] A PTFE-lined cap provides an inert, tight seal to prevent moisture and air ingress.[7]
Moisture Dry EnvironmentAmines can be hygroscopic; absorbed moisture can participate in hydrolysis reactions of intermediates like iminium ions.[10]
Purity Store Neat (Undiluted)Storing the pure compound is often preferable to solutions, as solvents can introduce impurities (e.g., peroxides in ethers) that accelerate degradation.

Troubleshooting and Experimental Protocols

Q4: My experiment is highly sensitive to oxidation. What immediate steps can I take during my workflow to prevent degradation?

Beyond proper storage, preventing degradation during active use requires maintaining an oxygen-free environment.

  • Use an Inert Atmosphere: Handle the compound in a glovebox or on a Schlenk line under an argon or nitrogen atmosphere. This is the most effective method for excluding oxygen.

  • De-gas Solvents: Before preparing solutions, thoroughly de-gas your solvents. This can be done by bubbling a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use Fresh Solutions: Prepare solutions of the amine immediately before use. Avoid storing solutions for extended periods, even under an inert atmosphere, as trace oxygen can still cause degradation over time.

  • Avoid Contamination: Use clean, dry glassware and syringes. Ensure that transfer needles and cannulas are purged with inert gas before coming into contact with the amine.

Q5: Can I use antioxidants to stabilize my compound or its solutions? If so, which are recommended?

Yes, the addition of antioxidants can be an effective strategy, particularly for applications where rigorous exclusion of air is not feasible. Antioxidants function by scavenging the free radicals that propagate the oxidation chain reaction.[3][11]

Antioxidant ClassExamplesTypical ConcentrationMechanism of Action & Considerations
Hindered Phenols Butylated Hydroxytoluene (BHT), Irganox® 10100.05–0.5% w/wExcellent radical scavengers.[12] Generally non-interfering in many chemical reactions, but compatibility should always be verified.
Aromatic Amines Diphenylamine derivatives, Phenylenediamines0.1–1.0% w/wHighly effective, often used in industrial applications like lubricants.[3][13] May interfere with certain reactions due to their own reactivity. Best for long-term storage stabilization rather than in-reaction use.
Free Radical Scavengers Methimazole, PropylthiouracilApplication-dependentThese compounds are specifically designed to trap free radicals and can be very effective at inhibiting amine oxidation.[14] Their use is less common and requires careful evaluation for experimental compatibility.

Self-Validation Step: Before adding any antioxidant to your main stock, perform a small-scale compatibility test. Prepare a small sample with the antioxidant and monitor it for any immediate changes (color, precipitation) compared to a control sample. Re-analyze after 24-48 hours via HPLC or GC to ensure no new, unexpected byproducts have formed.

Q6: How can I analytically confirm if my sample has degraded and identify the byproducts?

Visual inspection is not sufficient; analytical validation is required to assess the purity of your compound.

cluster_workflow Workflow for Stability Assessment sample Amine Sample (New or Aged) hplc HPLC-UV/MS Analysis sample->hplc Primary Method gcms GC-MS Analysis sample->gcms Volatiles nmr ¹H NMR Analysis sample->nmr Structural Info data Data Interpretation hplc->data gcms->data nmr->data decision Decision: Use, Purify, or Discard data->decision

Sources

Technical Support Center: Enhancing the Shelf-Life and Stability of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and extending the shelf-life of solutions containing this novel diamine. Given the specific nature of this compound, this document synthesizes established principles of amine chemistry with practical, field-proven methodologies to empower you to develop robust handling and storage protocols.

Introduction: Understanding the Stability of a Novel Diamine

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is a complex diamine whose stability in solution is paramount for reproducible experimental outcomes. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, we can extrapolate from the behavior of structurally similar amines to anticipate potential stability challenges. This guide will provide a framework for identifying and mitigating these challenges.

The primary factors influencing the stability of amine solutions include:

  • Oxidation: Amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.

  • Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric CO2 to form carbamates, which can alter the pH and potentially lead to precipitation.[1][2][3]

  • Solvent Interactions: The choice of solvent can significantly impact the stability of the dissolved amine. Protic solvents may participate in degradation reactions, while impurities in any solvent can act as catalysts.[4]

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways.[5][6]

This guide will address these factors in a practical, question-and-answer format to help you troubleshoot common issues and proactively design stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation in my N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine solution?

A1: The first indicators of degradation are often visual. You may observe a color change , typically a yellowing or browning of the solution. This is often a sign of oxidation. Another common sign is the formation of a precipitate or cloudiness, which could indicate the formation of insoluble degradation products or carbamates from reaction with atmospheric CO2.[7] However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for a definitive assessment of stability.

Q2: What is the recommended general procedure for preparing a stock solution of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine?

A2: To prepare a stock solution with the best possible initial stability, follow these steps:

  • Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.[4]

  • Inert Atmosphere: If possible, handle the neat compound and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and carbon dioxide.

  • Appropriate Solvent Choice: For long-term storage, aprotic solvents such as DMSO or DMF are generally preferred over protic solvents like alcohols. However, the ideal solvent will depend on your specific application.

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication can be used, but avoid excessive heat.[7]

  • Filtration: For critical applications, filtering the solution through a 0.22 µm syringe filter can remove any particulate matter.

Q3: How should I store my N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine solutions to maximize shelf-life?

A3: Proper storage is critical for maintaining the integrity of your solutions. The following table summarizes recommended storage conditions.

Storage DurationTemperatureContainerAtmosphereLight Condition
Short-term (≤ 1 month) 2-8°CTightly sealed, amber glass vialAir (or inert gas for extra precaution)Protected from light
Long-term (> 1 month) -20°C or -80°CTightly sealed, amber glass vial, aliquotedInert gas (recommended)Protected from light

Rationale:

  • Low Temperature: Reduces the rate of chemical reactions.[5][6]

  • Amber Vials: Protects the solution from light-induced degradation.[4]

  • Tightly Sealed: Prevents evaporation of the solvent and limits exposure to atmospheric oxygen and CO2.[8][9]

  • Aliquoting: Avoids repeated freeze-thaw cycles which can accelerate degradation.[4]

  • Inert Gas: Minimizes oxidation and reaction with CO2.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My solution has turned yellow/brown.
  • Question: I prepared a colorless solution of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in acetonitrile, and after a few days on the benchtop, it has developed a distinct yellow tint. What is happening, and is the solution still usable?

  • Answer & Explanation: The yellowing of your solution is a classic sign of oxidation . Amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal contaminants. The resulting oxidized species are often colored. While a slight color change may not significantly impact the performance in all applications, it is an indication that the concentration of your active compound is decreasing and impurities are forming. For sensitive and quantitative assays, the use of a discolored solution is not recommended.

  • Recommended Actions:

    • Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one.

    • Implement Protective Measures:

      • Store the new solution in an amber vial to protect it from light.

      • Purge the vial with an inert gas (nitrogen or argon) before sealing to displace oxygen.

      • Store the solution at a lower temperature (2-8°C or -20°C).

Issue 2: A precipitate has formed in my solution.
  • Question: I have a stock solution of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in DMSO stored at 4°C. I've noticed a white precipitate has formed. What is the cause, and how can I resolve this?

  • Answer & Explanation: There are two likely causes for precipitation in your amine solution:

    • Carbamate Formation: The secondary amine moiety in your compound can react with carbon dioxide from the air to form a carbamate salt. These salts can have lower solubility than the parent amine, leading to precipitation.[1][2][3]

    • Exceeded Solubility Limit: The solubility of your compound may be lower at 4°C than at room temperature, causing it to precipitate out of solution.

  • Troubleshooting Workflow:

    G start Precipitate Observed warm_gently Gently warm solution to room temperature start->warm_gently dissolves Does it redissolve? warm_gently->dissolves yes_solubility Yes: Likely a solubility issue at low temperature. Store at room temperature or use a lower concentration. dissolves->yes_solubility Yes no_degradation No: Likely a degradation product (e.g., carbamate). dissolves->no_degradation No prepare_fresh Prepare fresh solution under inert gas. no_degradation->prepare_fresh filter_and_quantify Optional: Filter, dry, and analyze precipitate (e.g., by IR, MS) to confirm identity. prepare_fresh->filter_and_quantify

    Caption: Troubleshooting workflow for precipitation in amine solutions.

Issue 3: I am seeing inconsistent results in my bioassay.
  • Question: My experiments using N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine are giving variable results from day to day, even when I use the same stock solution. What could be the cause?

  • Answer & Explanation: Inconsistent experimental results are often a symptom of solution instability. Even if there are no visible signs of degradation, the potency of your solution could be decreasing over time. This is particularly problematic if you are using a stock solution over several days or weeks.

  • Recommended Actions & Preventative Measures:

    • Analytical Verification: The most reliable way to ensure the concentration and purity of your solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, or ELSD) is the gold standard for this.[10][11]

    • Establish a Stability-Indicating Method: Develop an HPLC method that can separate the parent compound from its potential degradation products. This will allow you to quantify the amount of active compound remaining.

    • Conduct a Mini-Stability Study: Prepare a solution and analyze it by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) under your typical storage and experimental conditions. This will give you a clear understanding of the solution's stability window.

    • Adopt Best Practices:

      • Prepare fresh working solutions from a frozen stock for each experiment.[4]

      • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

      • Minimize the time working solutions spend at room temperature.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of your N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine solution.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a shallow gradient to screen for impurities, for example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Detection: If the compound has a chromophore, use a UV detector. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is necessary.

  • Forced Degradation: To ensure your method is "stability-indicating," you must be able to separate the parent compound from its degradation products. To generate these products, subject your solution to forced degradation conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light for 24 hours.

  • Method Optimization: Analyze the degraded samples. If the parent peak is not well-resolved from the degradation peaks, adjust the gradient, mobile phase, or even the column chemistry.

Protocol 2: Routine Quality Control of Stock Solutions
  • Upon preparation of a new stock solution, immediately run an aliquot on your validated stability-indicating HPLC method to establish a baseline (t=0) purity and concentration.

  • Before each critical experiment, run a sample of the stock solution to verify its integrity.

  • Set an acceptable purity threshold (e.g., >98%). If the purity drops below this level, discard the stock solution and prepare a new one.

Potential Degradation Pathways

While specific pathways for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine are not defined, we can propose likely routes based on general diamine chemistry.[3][12][13] Understanding these can aid in interpreting analytical data.

Caption: Plausible degradation pathways for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine.

By implementing the strategies and protocols outlined in this guide, you can significantly improve the reliability of your experiments and ensure the integrity of your valuable research materials. For further assistance, please do not hesitate to contact our technical support team.

References

  • Maddox, R. N. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. Amine Gas Treatment.[Link]

  • Knuutila, H., Svendsen, H. F., & Aronu, U. E. (2011). Precipitation of AMP Carbamate in CO2 Absorption Process. ResearchGate.[Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. ResearchGate.[Link]

  • Jang, G. G., Jung, G. S., Seo, J., Lee, J., Lee, S. J., & Tsouris, C. (2023). Conceptual mechanism of proposed CO2 capture by a CO2‐diamine‐salt... ResearchGate.[Link]

  • Holmes, J. W., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.[Link]

  • Mondal, M. K., & Sharma, A. (2021). Selection of Mixed Amines in the CO 2 Capture Process. MDPI.[Link]

  • Vo, T., & Tan, X. (2024). Experimental Investigation of Amine Regeneration for Carbon Capture through CO 2 Mineralization. OnePetro.[Link]

  • Horváth, K., & Vargáné, R. K. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International.[Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.[Link]

  • Idem, R., & Tontiwachwuthikul, P. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis.[Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex.[Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.[Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. Chemos GmbH & Co.KG.[Link]

  • PubChem. N1,N3-Diethylpropane-1,3-diamine. PubChem.[Link]

  • ResearchGate. 26 questions with answers in DIAMINES | Science topic. ResearchGate.[Link]

  • Cohen, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS.[Link]

  • Yu, H. (2018). CO₂ capture by aqueous diamine solutions. Open Research Newcastle.[Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate.[Link]

  • Thompson, J., et al. (2017). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). ResearchGate.[Link]

  • Inxight Drugs. N1,N3-DIETHYLPROPANE-1,3-DIAMINE. Inxight Drugs.[Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. NICNAS.[Link]

  • NIST. 1,3-Propanediamine, N,N-diethyl-. NIST WebBook.[Link]

  • Scent.vn. N1,N3-Diethylpropane-1,3-diamine (CAS 10061-68-4). Scent.vn.[Link]

  • Mei, M. L., et al. (2024). Chemical kinetics of silver diammine fluoride in demineralization and remineralization solutions—an in vitro study. PMC.[Link]

  • Sheilan, M., & Smith, R. (2010). An in-depth Study of Amine System Failures. ResearchGate.[Link]

  • PubChem. N-Ethyl-1,3-propanediamine. PubChem.[Link]

  • Taylor & Francis. Diamines – Knowledge and References. Taylor & Francis.[Link]

  • NIST. 1,3-Propanediamine, N,N-diethyl-. NIST WebBook.[Link]

Sources

removing unreacted precursors from N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Executive Summary & Chemical Profile

The Challenge: Purifying N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (Target) presents a specific challenge: separating a secondary/tertiary diamine from its likely precursors—specifically Dipropylamine (secondary amine) and potentially N-Ethyl-1,3-propanediamine or 3-(Dipropylamino)propanamine .[1]

Because the Target molecule contains a secondary amine (the N-ethyl group), standard chemical scavenging methods (like acetic anhydride or benzoyl chloride) are contraindicated as they will derivatize and destroy your product along with the impurities.[1]

Chemical Profile:

Property Precursor: Dipropylamine Target: N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine
Molecular Weight 101.19 g/mol ~186.34 g/mol
Boiling Point (atm) 109-110°C >225°C (Estimated)
Boiling Point (10 mmHg) ~25°C ~105-115°C
pKa (Approx) ~11.0 pKa1 ~10.5 (Sec), pKa2 ~8.5 (Tert)

| Physical State | Colorless liquid | Viscous liquid (often yellows on air contact) |[1]

Troubleshooting Guide: Primary Purification (Vacuum Distillation)

User Issue: "I cannot separate the dipropylamine precursor using flash chromatography; it tails and co-elutes."

Expert Insight: Chromatography is often inefficient for this separation due to the strong interaction between the basic amines and acidic silanols on silica gel.[2] Vacuum fractional distillation is the authoritative method here because the boiling point differential (


BP) between the precursor and target is >100°C at atmospheric pressure.[2]
Protocol: Dynamic Vacuum Distillation

Prerequisites: Schlenk line or High-Vacuum Pump, Vigreux column (optional but recommended).[1]

  • System Setup:

    • Use a short-path distillation head or a 10cm Vigreux column to prevent entrainment.[1][2]

    • Crucial: Ensure the system is leak-free.[1][2] A pressure of <5 mmHg is ideal to keep the target's boiling point below 150°C, minimizing thermal degradation/oxidation.[2]

  • The Fractionation Strategy:

FractionTemp (Vapor) @ 5 mmHgContentAction
Fore-run < 35°CDipropylamine, Solvents, WaterDiscard / Recycle
Intermediate 35°C - 95°CMixed FractionsSave for re-distillation
Main Fraction 95°C - 110°CTarget Molecule Collect
Residue > 120°C (Pot Temp)Over-alkylated byproducts / PolymersDiscard
  • Visual Confirmation:

    • Dipropylamine is highly volatile and will distill rapidly.[2]

    • The Target has a higher viscosity.[2] Look for "schlieren" lines in the receiving flask as the heavier amine distills over.[2]

Workflow Diagram: Distillation Logic

DistillationLogic Start Crude Reaction Mixture CheckBP Check Vacuum Pressure (Target: <5 mmHg) Start->CheckBP Heat Gradual Heating (Oil Bath) CheckBP->Heat Decision1 Vapor Temp < 40°C? Heat->Decision1 Collect1 Collect Fore-run (Dipropylamine) Decision1->Collect1 Yes Decision2 Vapor Temp Stablizes ~100-110°C? Decision1->Decision2 No (Temp Rising) Collect1->Heat Continue CollectTarget COLLECT TARGET (N1-Ethyl-N3,N3-dipropyl...) Decision2->CollectTarget Yes Stop Stop Heating (Residue = Heavy Impurities) Decision2->Stop Temp Spikes/Drops CollectTarget->Stop

Caption: Logic flow for fractional distillation separating light amine precursors from the heavy diamine target.

Troubleshooting Guide: Chemical Scavenging (Selective)

User Issue: "I suspect I have unreacted Primary Amine (3-(Dipropylamino)propanamine) remaining, but I can't distill it off."

Expert Insight: If your synthesis involved the reduction of a nitrile or reductive amination, you might have primary amine impurities.[2] Unlike secondary amines, primary amines can be selectively scavenged in the presence of your secondary amine target using a Schiff Base strategy.[2]

The Protocol (Salicylaldehyde Scavenging): Note: This ONLY works for removing Primary Amines.[1][2] It will not remove Dipropylamine (Secondary).[1]

  • Diagnosis: Run a GC-MS or TLC.[1][2] Primary amines often streak more aggressively than secondary/tertiary amines.[2]

  • Scavenger Addition: Add 1.1 equivalents (relative to the impurity) of Salicylaldehyde or Benzaldehyde to the crude mixture.[2]

  • Reaction: Stir at room temperature for 1-2 hours.

    • Mechanism:[1][2] The primary amine reacts to form an imine (Schiff base).[2] The secondary amine (Target) cannot form a stable imine.[2]

  • Separation:

    • The resulting imine is much less polar and has a significantly higher boiling point than the original primary amine.[2]

    • Proceed to Vacuum Distillation (as per Section 2).[1][2] The imine will remain in the pot residue, while your pure Target distills over.[2]

Troubleshooting Guide: Chromatography (Polishing)

User Issue: "I must use a column because I have heat-sensitive side-products. The amine is sticking to the silica."

Expert Insight: Unmodified silica gel is acidic (pKa ~5).[1][2] Your diamine (pKa ~10.[2][3]5) will protonate and bind irreversibly (salt formation), leading to zero yield or massive tailing.[2] You must "deactivate" the silica.[2]

Recommended Mobile Phases:

MethodCompositionNotes
DCM / Methanol 90:10 + 1% Triethylamine (TEA) TEA competes for silanol sites.[1][2] Essential for silica.[2]
DCM / Methanol 90:10 + 1% NH₄OH (aq) "Ammoniated Methanol."[1][2] Shake MeOH with conc. ammonia, separate layers, use the organic layer.[2]
Basic Alumina DCM / MethanolUse Basic Alumina (Activity III) instead of Silica.[1][2] No TEA required.[2]
Workflow Diagram: Purification Decision Tree

PurificationTree Input Impure Sample CheckImpurity Identify Impurity Type Input->CheckImpurity ImpurityA Dipropylamine (Secondary Amine) CheckImpurity->ImpurityA ImpurityB Primary Amine (Under-alkylated) CheckImpurity->ImpurityB ImpurityC Non-Volatile / Colored Oxidation Products CheckImpurity->ImpurityC MethodDistill Vacuum Distillation (High Vacuum) ImpurityA->MethodDistill Best Method MethodScavenge Salicylaldehyde Scavenge + Distillation ImpurityB->MethodScavenge Best Method ImpurityC->MethodDistill If Stable MethodColumn Basic Alumina Column Or TEA-doped Silica ImpurityC->MethodColumn If Heat Sensitive

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product turned yellow overnight. Is it ruined? A: Likely not. Aliphatic amines are prone to air-oxidation, forming N-oxides or trace imines which are highly colored (yellow/brown) even at ppm levels.[1][2]

  • Fix: Redistill under Nitrogen/Argon.[2] Store in amber glass under inert gas at 4°C.

Q2: Can I use Acid-Base extraction to remove the Dipropylamine? A: It is difficult. Both Dipropylamine (pKa ~11) and your Target (pKa ~10.[2]5) are strong bases.[2] There is no pH window where one is protonated (water-soluble) and the other is free-base (organic-soluble).[1][2] Distillation is far superior.[2]

Q3: How do I confirm the removal of Dipropylamine? A:

  • 1H NMR: Look for the triplet/multiplet of the propyl methyl groups.[2] Dipropylamine has a distinct shift compared to the propyls attached to the diamine backbone.[2]

  • GC-MS: This is the gold standard.[1][2] Dipropylamine elutes very early compared to the diamine.[2]

References

  • Lide, D. R. (1998).[2][4] Handbook of Chemistry and Physics (87th ed.).[2][4] CRC Press.[2][4] (Source for Dipropylamine physical constants).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for amine distillation and silica deactivation).

  • Sigma-Aldrich. (n.d.).[1][2] Nomograph for Boiling Point Estimation under Vacuum. (Tool for estimating Target BP).[2][5] [1]

  • PubChem. (2025).[2][6][7] Compound Summary: N,N-Diethyl-1,3-propanediamine (Analogous structure data). National Library of Medicine.[2] [1]

Sources

Validation & Comparative

A Researcher's Guide to Interpreting the FTIR Spectrum of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

In the field of chemical synthesis and drug development, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique, providing a rapid, non-destructive method for identifying functional groups within a molecule. This guide offers an in-depth analysis of the FTIR spectrum of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, a molecule featuring a combination of secondary and tertiary amine functionalities. We will dissect its spectral features, compare it with simpler amines, and provide a robust experimental framework for obtaining high-quality data.

The Molecule in Focus: A Hybrid Amine Structure

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine possesses a unique combination of a secondary amine (-NH-) and a tertiary amine (-N<) separated by a propyl backbone. This structure presents a valuable case study for FTIR interpretation, as we can anticipate distinct signals corresponding to each functional group.

Molecular Structure:

Our analysis will focus on identifying the characteristic vibrational modes of:

  • Secondary Amine: N-H stretching and bending vibrations.

  • Tertiary Amine: C-N stretching vibrations.

  • Alkyl Chains (Ethyl & Propyl): C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the reliability of spectral interpretation, a rigorous and reproducible experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient technique for analyzing liquid samples like amines.[1][2][3]

Objective:

To obtain a clean, high-resolution FTIR spectrum of liquid N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine using an ATR-FTIR spectrometer.

Materials:
  • FTIR Spectrometer equipped with a diamond ATR accessory (e.g., ABB FTLA2000 Series with a PIKE MIRacle™ ATR cell).[1][4]

  • N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine sample.

  • Isopropanol or ethanol for cleaning.

  • Lint-free laboratory wipes.

  • Disposable pipette.

Methodology:
  • System Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric CO2 and water vapor interference.[4]

  • Background Spectrum:

    • Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This critical step measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a disposable pipette, place a small drop of the neat N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine liquid onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Post-Measurement:

    • Thoroughly clean the ATR crystal with solvent and a lint-free wipe.

    • Perform a "clean check" by acquiring a new spectrum to ensure no sample residue remains. The resulting spectrum should resemble a flat line.

This self-validating protocol ensures that the collected spectrum is solely representative of the sample, providing a trustworthy foundation for analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Purge Spectrometer B Clean ATR Crystal A->B C Acquire Background B->C D Apply Liquid Sample C->D Ready for Sample E Acquire Sample Spectrum D->E F Clean ATR Crystal E->F Measurement Complete G Perform Clean Check F->G

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Analysis

The FTIR spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its chemical bonds. By analyzing the absorption bands, we can confirm the presence of our key functional groups.

Spectral_Correlation mol N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Secondary N-H Alkyl C-H Tertiary C-N Secondary C-N spectrum 3350-3310 cm⁻¹ N-H Stretch 2960-2850 cm⁻¹ C-H Stretch 1250-1020 cm⁻¹ C-N Stretch mol:nh->spectrum:f1 Vibrational Mode mol:ch->spectrum:f2 Vibrational Mode mol:cn_tert->spectrum:f3 Vibrational Mode mol:cn_sec->spectrum:f3

Caption: Correlation of molecular structure to FTIR spectral regions.

Key Spectral Regions and Peak Assignments

The following table summarizes the expected absorption bands for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine based on established literature values for aliphatic amines.[5][6][7]

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Commentary
~3310 - 3350Secondary Amine N-H Stretch Weak to Medium, SharpThis single, relatively sharp peak is the hallmark of a secondary amine (-R₂NH).[5][8] Its presence clearly distinguishes it from a primary amine (which would show two peaks) and a tertiary amine (which shows none).[5][9]
~2960 - 2850Alkyl C-H Stretch StrongThese strong, sharp absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and propyl groups.[10][11] This is a ubiquitous feature of aliphatic compounds.[7][11]
~1470 - 1450Alkyl C-H Bend (Scissoring) MediumThis band corresponds to the scissoring vibration of the -CH₂- groups present in the backbone and alkyl chains.[7]
~1380 - 1370Alkyl C-H Bend (Rocking) MediumThis absorption is characteristic of the methyl (-CH₃) groups on the ethyl and propyl chains.[7]
~1250 - 1020C-N Stretch (Aliphatic) Medium to WeakThis region contains the stretching vibrations for both the secondary and tertiary C-N bonds.[5][6][12] While tertiary amine C-N stretches are often weak, the combination of both types in this molecule should ensure a discernible signal in this range.[13][14]
~910 - 665Secondary Amine N-H Wag Strong, BroadA broad band in this region is characteristic of the out-of-plane bending (wagging) of the N-H bond in secondary amines.[5][6] Its presence provides secondary confirmation of the -NH- group.

Comparative Analysis: Distinguishing Features

To truly appreciate the spectral signature of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, it is instructive to compare its expected spectrum with those of simpler, related amines.

CompoundKey Distinguishing Feature(s)N-H Stretch (3500-3300 cm⁻¹)C-N Stretch (1250-1020 cm⁻¹)N-H Bend/Wag
1,3-Propanediamine (Primary) Two N-H stretches, strong N-H bend.Two distinct peaks (asymmetric & symmetric).[5]Present.Strong N-H bend (~1650-1580 cm⁻¹) and wag (~910-665 cm⁻¹).[5]
Diethylamine (Secondary) Single N-H stretch.One weak peak (~3350-3310 cm⁻¹).[5][8]Present.N-H wag present (~910-665 cm⁻¹).[5]
Tripropylamine (Tertiary) Complete absence of N-H related peaks.Absent .[5][8]Present, but may be weak.[13]Absent .
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Combination: Single N-H stretch from the secondary amine and C-N signals from both amine types.One weak peak (~3350-3310 cm⁻¹).Present (contribution from both sec- and tert-amines).N-H wag present (~910-665 cm⁻¹).

This comparison highlights the diagnostic power of FTIR. The spectrum of our target molecule is a clear composite of the features of both secondary and tertiary amines:

  • Confirmation of Secondary Amine: The presence of a single N-H stretch around 3330 cm⁻¹ and the broad N-H wag below 910 cm⁻¹.

  • Confirmation of Tertiary Amine: The absence of a second N-H stretch peak (ruling out a primary amine) and the presence of C-N stretching signals without a corresponding N-H bond.

  • Confirmation of Aliphatic Nature: The strong C-H stretching bands just below 3000 cm⁻¹.[15]

Conclusion

The FTIR spectrum of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine provides a clear and definitive fingerprint of its molecular structure. The key to its interpretation lies in recognizing the simultaneous presence of characteristic bands for a secondary amine (a single N-H stretch) and the absence of signals that would indicate a primary amine. These features, combined with the strong aliphatic C-H and underlying C-N stretching absorptions, allow for confident identification and differentiation from other amine alternatives. This guide provides the experimental and analytical framework necessary for researchers to apply these principles in their own work, ensuring the integrity and accuracy of their chemical characterization.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved February 25, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved February 25, 2026, from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. Retrieved February 25, 2026, from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 25, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved February 25, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved February 25, 2026, from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved February 25, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved February 25, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved February 25, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Einbu, A., et al. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. SINTEF. Retrieved February 25, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Einbu, A., et al. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. SINTEF. Retrieved February 25, 2026, from [Link]

  • N1,N3-Diethylpropane-1,3-diamine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Einbu, A., et al. (2011). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 4, 1788-1795. [Link]

  • 1,3-Propanediamine, N,N-diethyl-. (n.d.). NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Shoukat, U., et al. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Applied Sciences, 9(17), 3569. [Link]

  • ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • 1,3-Propanediamine, N,N'-diethyl-N-[3-(ethylamino)propyl]-. (2018, May 16). SIELC Technologies. Retrieved February 25, 2026, from [Link]

Sources

GC-MS Fragmentation Patterns for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Diamine Synthesis

In the synthesis of complex polyamines for ligand coordination or pharmaceutical scaffolds, validating the exact substitution pattern is critical. N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (MW 186.34 g/mol ) presents a specific analytical challenge: it shares a molecular weight and elemental formula (


) with several structural isomers, most notably N,N-Diethyl-N'-propyl-1,3-propanediamine .[1][2]

Standard LC-MS often fails to distinguish these isomers due to identical protonated molecular ions (


).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior validation tool because the high-energy fragmentation (70 eV) induces specific 

-cleavages that act as a structural fingerprint.[1][2]

This guide provides a definitive, self-validating protocol to confirm the identity of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine by leveraging predictive mass spectrometry rules.

Mechanistic Deep Dive: The Fingerprint of -Cleavage

To validate this molecule, we do not rely solely on library matching (which may be absent for novel intermediates). Instead, we rely on the Stevenson’s Rule and the


-Cleavage Mechanism , which dictate that the bond breaking will occur at the position that forms the most stable cation.
The Target Molecule: N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine[1]
  • Structure:

    
    
    
  • Dominant Fragmentation Site: The tertiary amine (N3) is better at stabilizing a positive charge than the secondary amine (N1). Therefore, fragments derived from the N3 side will dominate the spectrum (Base Peak).

Predicted Diagnostic Ions
  • Primary

    
    -Cleavage (N3 Side):  Cleavage of the C-C bond in the propyl backbone adjacent to the tertiary nitrogen.
    
    • Fragment:

      
      [1][2]
      
    • m/z Calculation:

      
      [1][2]
      
    • Significance: This should be the Base Peak (100%) .

  • Secondary

    
    -Cleavage (N1 Side):  Cleavage adjacent to the secondary nitrogen.[1][2]
    
    • Fragment:

      
      [1][2]
      
    • m/z Calculation:

      
      [1][2]
      
    • Significance: A significant secondary peak, confirming the ethyl-amino terminus.[1]

The Alternative (Isomer): N,N-Diethyl-N'-propyl-1,3-propanediamine[1][2]
  • Structure:

    
    
    
  • Differentiation: The tertiary amine here bears two ethyl groups.

    • Fragment:

      
      [1][2]
      
    • m/z Calculation:

      
      [1][2]
      
    • Result: If your spectrum shows a base peak at m/z 86 , you have synthesized the wrong isomer.

Comparative Analysis: Target vs. Isomer

The following table summarizes the expected ion abundance ratios. This data serves as your "Go/No-Go" decision matrix.

FeatureTarget Molecule (N1-Ethyl-N3,N3-dipropyl...)[1][2]Primary Alternative (N,N-Diethyl-N'-propyl...)[1]Differentiation Logic
Molecular Ion (

)
186 (Weak/Trace)186 (Weak/Trace)Indistinguishable.[1][2]
Base Peak (100%) m/z 114 m/z 86 CRITICAL: The mass shift of 28 Da (difference between

and

) confirms the N3 substitution.
Secondary Ion m/z 58 m/z 72 Cleavage at the secondary amine side (

vs

).[1]
Loss of Alkyl M-29 (Ethyl loss) & M-43 (Propyl loss)M-15 (Methyl loss) & M-29 (Ethyl loss)Target shows stronger M-43 due to propyl groups on N3.[1][2]

Visualizing the Fragmentation Pathway[3]

The following diagram illustrates the mechanistic origin of the diagnostic ions.

Fragmentation Molecule Molecular Ion (M+) m/z 186 [Et-NH-(CH2)3-N(Pr)2]+. AlphaN3 α-Cleavage (N3 Side) Dominant Pathway Molecule->AlphaN3 Localization of charge on tertiary N AlphaN1 α-Cleavage (N1 Side) Secondary Pathway Molecule->AlphaN1 Localization of charge on secondary N Ion114 Base Peak: m/z 114 [CH2=N(Pr)2]+ AlphaN3->Ion114 C-C Bond Break Radical1 Loss of Neutral Radical •CH2-CH2-NH-Et AlphaN3->Radical1 Ion58 Diagnostic Ion: m/z 58 [CH2=NH(Et)]+ AlphaN1->Ion58 C-C Bond Break Radical2 Loss of Neutral Radical •CH2-CH2-N(Pr)2 AlphaN1->Radical2

Figure 1: Mechanistic pathway showing the origin of the m/z 114 base peak via alpha-cleavage at the tertiary amine.[2]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducible fragmentation and avoid thermal degradation of the diamine in the injection port.

Instrument Parameters
  • System: GC-MS (Single Quadrupole recommended for EI spectra).[1][2]

  • Column: Rtx-5 Amine or CP-Volamine (Base-deactivated stationary phases are essential to prevent peak tailing of amines).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][3]

  • Inlet: Split (50:1).[1] Temperature: 250°C.

    • Note: Use a glass wool liner deactivated with silanizing agent to prevent adsorption.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV Electron Ionization.

  • Scan Range: m/z 35 – 300.

Validation Decision Tree

Use this workflow to interpret your data.

DecisionTree Start Analyze Spectrum (Peak at RT) CheckBase Check Base Peak (100% Intensity) Start->CheckBase Is114 Is Base Peak m/z 114? CheckBase->Is114 Yes Is86 Is Base Peak m/z 86? CheckBase->Is86 No, it's 86 Unknown UNKNOWN Check synthesis route CheckBase->Unknown Other Check58 Check Secondary m/z 58 Present? Is114->Check58 Invalid INVALID Likely N,N-Diethyl isomer Is86->Invalid Valid VALIDATED N1-Ethyl-N3,N3-dipropyl... Check58->Valid Yes (>10%) Check58->Unknown No

Figure 2: Decision tree for validating the target diamine against its most common isomer.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing

    
    -cleavage rules for amines).
    
  • NIST Chemistry WebBook. Mass Spectrum of N,N-Diethyl-1,3-propanediamine. National Institute of Standards and Technology. Available at: [Link] (Used as a reference for the fragmentation behavior of the diethyl-substituted isomer).[2]

  • Aalberg, L., et al. (2005). "GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine." Journal of Chromatographic Science. (Demonstrates the utility of GC-MS in distinguishing amine regioisomers).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for Stevenson's Rule regarding cation stability).

Sources

A Comparative Guide to HPLC Methods for Purity Determination of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Non-Chromophoric Polar Amine

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is a substituted diamine that serves as a versatile building block in chemical synthesis. As with any intermediate destined for high-specification applications, particularly in the pharmaceutical industry, rigorous purity assessment is not merely a quality control metric but a fundamental requirement for ensuring the safety, efficacy, and consistency of the final product.[1][2][3] The profiling of impurities is a critical aspect of drug development and manufacturing, as even trace-level contaminants can impact therapeutic performance or pose patient risks.[1]

The molecular structure of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine presents two significant analytical hurdles for conventional High-Performance Liquid Chromatography (HPLC) methods:

  • High Polarity: The presence of two amine functional groups renders the molecule highly polar. In standard Reversed-Phase (RP-HPLC), the most common mode of HPLC, such polar compounds exhibit poor retention on non-polar stationary phases (like C18), often eluting at or near the solvent front (void volume).[4][5] This makes reliable quantification and separation from polar impurities extremely difficult.

  • Lack of a UV Chromophore: The molecule is an aliphatic amine, meaning it does not possess a significant chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light. Consequently, the standard UV-Vis detector, the workhorse of most analytical labs, is effectively blind to this compound, necessitating alternative detection strategies.[6][7][8]

This guide provides a comparative analysis of two robust HPLC strategies designed to overcome these challenges. We will explore the mechanistic basis for each approach, present supporting experimental frameworks, and offer detailed protocols to empower researchers and quality control analysts to implement these methods effectively.

Comparative Analysis of Chromatographic Strategies

To address the dual challenges of high polarity and poor detectability, a successful HPLC method must integrate a suitable separation mode with a universal detection technology. Below, we compare two powerful approaches: Ion-Pair Reversed-Phase HPLC coupled with Charged Aerosol Detection (IP-RP-HPLC-CAD) and Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS).

G cluster_Analyte Analyte Properties cluster_Solutions Methodological Solutions cluster_Methods Selected HPLC Strategies Analyte N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine Prop1 High Polarity (Amine Groups) Analyte->Prop1 Prop2 No UV Chromophore Analyte->Prop2 Sep Separation Challenge Prop1->Sep leads to Det Detection Challenge Prop2->Det leads to Method1 Ion-Pair RP-HPLC (Retention) Sep->Method1 solved by Method2 HILIC (Retention) Sep->Method2 solved by Detector1 Charged Aerosol Detector (CAD) (Universal Detection) Det->Detector1 solved by Detector2 Mass Spectrometry (MS) (Universal Detection & Identification) Det->Detector2 solved by G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Prepare Standard & Sample Solutions P1->P2 A1 Equilibrate HPLC System with Mobile Phase P2->A1 A2 Perform System Suitability Test (SST) (Inject Standard x5) A1->A2 A3 Check SST Criteria (e.g., RSD of Area < 2.0%) A2->A3 A3->A1 Fail A4 Inject Blank (Diluent) A3->A4 Pass A5 Inject Sample Solution A4->A5 D1 Integrate Chromatograms A5->D1 D2 Calculate Purity by Area Normalization D1->D2 D3 Generate Final Report D2->D3

Sources

A Comparative Framework for Benchmarking N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design and selection of monomers, catalysts, and modifiers are paramount in tailoring the properties of polymeric materials. While traditional diamines are foundational building blocks for polymers like polyamides and polyurethanes, structurally complex amines offer unique functionalities. This guide focuses on N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, a structurally asymmetric diamine featuring both a secondary and a tertiary amine. Due to this unique configuration, its role in polymerization is not as a conventional linear chain extender. Instead, its potential lies in acting as a potent molecular weight modifier or as a catalyst. This document provides a comprehensive theoretical and experimental framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine against established alternatives in relevant polymer systems. We will explore its hypothesized mechanisms of action and provide detailed, self-validating protocols for its evaluation.

Mechanistic Insights and Hypothesized Roles

The structure of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine—containing one reactive secondary amine and one non-reactive (in polycondensation) tertiary amine—dictates its potential applications. Unlike primary diamines (e.g., ethylenediamine) which have two reactive sites for chain propagation, this molecule is monofunctional in the context of step-growth polymerization.

Potential Role as a Chain Modifier in Polyamide Synthesis

In polyamide synthesis, which typically involves the condensation of a diamine with a diacid or diacyl chloride, polymer chains grow by forming amide linkages at both ends of the monomers.[1][2][3] The secondary amine of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine can react with a carboxylic acid derivative, but since its other nitrogen atom is a tertiary amine and lacks a proton, it cannot participate in further amide bond formation.

Causality of Experimental Choice: By introducing a monofunctional amine, we can intentionally terminate the growth of a polymer chain. This makes it a potential chain-capping agent or molecular weight regulator . Controlling molecular weight is critical as it directly influences material properties such as viscosity, solubility, and mechanical strength. We will benchmark its efficacy against a simple monoamine to validate this hypothesis.

G cluster_0 Chain Propagation (with Difunctional Diamine) cluster_1 Chain Termination (with N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine) A H₂N-R-NH₂ C ~[-NH-R-NH-CO-R'-CO-]n~ A->C Reacts at both ends B ClOC-R'-COCl B->C D Et-HN-R''-N(Pr)₂ F ~-CO-R'-CO-N(Et)-R''-N(Pr)₂ D->F Reacts at one end E ClOC-R'-CO-~ E->F

Figure 1: Chain Propagation vs. Termination.
Potential Role as a Catalyst in Polyurethane Synthesis

The synthesis of polyurethanes involves the polyaddition reaction between a diisocyanate and a polyol.[4][5] This reaction is almost always catalyzed. Tertiary amines are a well-established class of catalysts for this process, promoting both the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[5] The lone pair of electrons on the tertiary nitrogen atom of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine makes it a strong candidate for a gelling catalyst.

Causality of Experimental Choice: The catalyst's structure, basicity, and steric hindrance significantly affect its activity and selectivity. By comparing its performance (e.g., gel time) to industry-standard catalysts like N,N,N',N'-Tetramethyl-1,3-propanediamine[6], we can determine its relative catalytic efficiency and potential for creating polyurethane systems with specific reaction profiles.

G cluster_0 Catalytic Cycle I R-N=C=O (Isocyanate) Urethane R-NH-CO-O-R' (Urethane Linkage) I->Urethane P R'-OH (Polyol) Complex Catalyst-Polyol Complex P->Complex Cat Et-HN-R''-N(Pr)₂ (Tertiary Amine Catalyst) Cat->Complex Activates Complex->Urethane Reacts with Isocyanate Urethane->Cat Releases

Figure 2: Catalysis of Urethane Formation.

Comparative Benchmarking: Experimental Design

To provide a robust comparison, we will design two distinct experimental workflows, each with carefully selected comparators and quantifiable performance metrics.

Selection of Alternative Compounds
  • For Polyamide Chain Modification:

    • Control Monomer: 1,3-Propanediamine (A standard, difunctional primary diamine for chain propagation).

    • Control Modifier: Diethylamine (A simple, monofunctional secondary amine to serve as a baseline chain terminator).

  • For Polyurethane Catalysis:

    • Control Catalyst 1: N,N,N',N'-Tetramethyl-1,3-propanediamine (A structurally similar and widely used polyurethane catalyst).[6]

    • Control Catalyst 2: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (A highly active, industry-standard gelling catalyst with a different cyclic structure).

Key Performance Metrics (KPMs)

The success of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine will be judged on the following quantitative metrics:

Experiment Key Performance Metric Parameter Measured Method of Analysis
Polyamide Synthesis Molecular Weight ControlNumber-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw)Gel Permeation Chromatography (GPC)
PolydispersityPolydispersity Index (PDI = Mw/Mn)Gel Permeation Chromatography (GPC)
Reaction ConfirmationPresence of Amide Bonds, Absence of Acyl ChlorideFourier-Transform Infrared Spectroscopy (FTIR)
Polyurethane Synthesis Catalytic ActivityCream Time, Gel Time, Tack-Free TimeStopwatch Measurement
Material HardnessResistance to indentationShore Durometer (A or D scale)
Mechanical PropertiesTensile Strength, Elongation at BreakUniversal Testing Machine (UTM)

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and characterization methods.

Protocol 1: Evaluation as a Chain Modifier in Polyamide Synthesis

This protocol uses interfacial polymerization, a common method for preparing polyamides.[7]

Objective: To determine the effect of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine on the molecular weight of a polyamide.

Materials:

  • Adipoyl chloride

  • 1,3-Propanediamine

  • N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (Test Article)

  • Diethylamine (Control Modifier)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Prepare Aqueous Phase: In a 250 mL beaker, dissolve 1,3-propanediamine (e.g., 10 mmol) and NaOH (20 mmol) in 100 mL of deionized water.

  • Prepare Organic Phase: In a separate beaker, dissolve adipoyl chloride (10 mmol) in 100 mL of DCM.

  • Set up Control and Test Articles:

    • Control (No Modifier): Proceed directly to step 4.

    • Test Article: To the aqueous phase from step 1, add N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (e.g., 0.5 mmol, 5 mol% relative to the primary diamine).

    • Control Modifier: To a separate aqueous phase, add diethylamine (0.5 mmol).

  • Initiate Polymerization: Carefully and slowly pour the aqueous phase onto the organic phase to create a distinct interface.

  • Form Polymer: A film of polyamide will form at the interface. Using forceps, gently grasp the center of the film and pull it out vertically, allowing a continuous "rope" of polymer to be drawn. Wind the rope onto a glass rod.

  • Wash and Dry: Thoroughly wash the collected polymer rope with water, then with methanol, to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 60°C overnight.

  • Characterization:

    • Dissolve a small amount of the dried polymer in a suitable solvent (e.g., NMP with LiBr).[8]

    • Analyze the solution using GPC to determine Mn, Mw, and PDI.

    • Confirm the chemical structure using FTIR, looking for the characteristic amide carbonyl peak (~1640 cm⁻¹).

Protocol 2: Evaluation as a Catalyst in Polyurethane Foam Synthesis

Objective: To measure the catalytic activity of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in a polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., 400 g/mol molecular weight)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (Test Catalyst)

  • N,N,N',N'-Tetramethyl-1,3-propanediamine (Control 1)

  • DABCO (Control 2)

  • Silicone surfactant

  • Water (as a blowing agent)

  • Paper cup and spatula

Procedure:

  • Pre-mix Polyol Blend: In a paper cup, weigh and thoroughly mix the polyether polyol (e.g., 100 parts by weight), water (e.g., 2 parts), and silicone surfactant (e.g., 1 part).

  • Add Catalyst:

    • Test Run: Add a specific amount of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine (e.g., 0.5 parts) to the polyol blend and mix vigorously for 10 seconds.

    • Control Runs: Repeat the experiment in separate cups using identical amounts of the control catalysts.

  • Add Isocyanate: Add the pMDI (e.g., 120 parts, or an amount corresponding to a specific isocyanate index) to the cup.

  • Mix and Observe: Immediately start a stopwatch and mix vigorously for 5-7 seconds until the color is uniform. Stop mixing and leave the spatula in the cup.

  • Record Reaction Times:

    • Cream Time: The time from the start of mixing until the liquid becomes opaque or creamy.

    • Gel Time (String Time): The time when fine strings of polymer can be pulled from the mixture with the spatula.

    • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

  • Cure and Characterize: Allow the foam to cure for at least 24 hours at ambient temperature. Cut samples from the core of the foam bun and measure physical properties like density and hardness using a Shore A durometer.

G cluster_0 Workflow: Polyamide Chain Modification cluster_1 Workflow: Polyurethane Catalysis A1 Prepare Aqueous & Organic Phases A2 Add Modifier (Test or Control) A1->A2 A3 Interfacial Polymerization A2->A3 A4 Wash & Dry Polymer A3->A4 A5 Characterize: GPC, FTIR A4->A5 B1 Prepare Polyol Blend B2 Add Catalyst (Test or Control) B1->B2 B3 Add Isocyanate & Mix B2->B3 B4 Measure Reaction Times B3->B4 B5 Cure & Characterize: Hardness, Density B4->B5

Figure 3: Overall Experimental Workflows.

Anticipated Results and Data Interpretation

The data gathered from these experiments should be compiled into clear, comparative tables for straightforward analysis.

Table 1: Hypothetical GPC Results for Polyamide Synthesis
Modifier (5 mol%) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Interpretation
None (Control)25,00055,0002.2High molecular weight, typical of uncontrolled polymerization.
Diethylamine12,00018,0001.5Significant reduction in Mn, confirming chain termination.
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine 11,500 17,500 1.52 Performance is comparable to the standard monoamine, validating its role as an effective chain terminator.
Table 2: Hypothetical Reactivity and Hardness Results for Polyurethane Foam
Catalyst (0.5 pphp) Gel Time (seconds) Tack-Free Time (s) Shore A Hardness Interpretation
N,N,N',N'-Tetramethyl-1,3-propanediamine6512045Baseline performance for a similar structure.
DABCO408548High activity, strong gelling catalyst.
N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine 55 105 47 Shows strong catalytic activity, faster than the linear analogue but less potent than the cyclic DABCO. The ethyl and propyl groups likely provide moderate steric hindrance.

Conclusion

While N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine is not a conventional monomer for building high-molecular-weight linear polymers, its unique asymmetric structure presents significant potential as a functional additive. This guide has established a clear scientific framework for its evaluation. The proposed experimental protocols suggest its most probable roles are as a highly effective chain-capping agent for molecular weight control in polyamides and as a potent gelling catalyst in polyurethane systems. By employing the described comparative methodologies, researchers can generate robust, quantitative data to precisely benchmark its performance and determine its suitability for advanced polymer applications, from specialized engineering plastics to tailored biomedical materials.

References

  • Zhang, H., & Wang, J. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 686–689. Available at: [Link][2]

  • National Center for Biotechnology Information (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PubChem. Available at: [Link][1]

  • Atabaki, F., & Mohseni, M. (2019). Synthesis of poly(urethane-urea)s based on novel macro-diamines: enhanced mechanical properties. Journal of Applied Chemistry, 13(48), 125-136. Available at: [Link]

  • Li, Y., et al. (2023). Introducing the Reversible Reaction of CO2 with Diamines into Nonisocyanate Polyurethane Synthesis. ACS Macro Letters. Available at: [Link]

  • Milliren, C. M. (1986). Secondary aromatic diamines as curing agents in polyurethane manufacturing. U.S. Patent No. 4,578,446. Washington, DC: U.S. Patent and Trademark Office.
  • Patil, S. S., et al. (2019). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. ResearchGate. Available at: [Link]

  • Bhatt, A. S., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2), 1435-1442. Available at: [Link][3]

  • Mavinkattis, S., et al. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer. MDPI. Available at: [Link][4]

  • S.A, A., et al. (2023). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. Available at: [Link][5]

  • Kamoshida, Y., et al. (2020). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Polymers, 12(11), 2548. Available at: [Link][8]

  • Naganuma, S., et al. (2015). Synthesis of Ethylene or Propylene/1,3-Butadiene Copolymers Possessing Pendant Vinyl Groups with Virtually No Internal Olefins. MDPI. Available at: [Link]

  • CN101735068A (2010). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Google Patents. Available at: [6]

Sources

Safety Operating Guide

Navigating the Disposal of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine: A Guide to Safe and Compliant Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

For researchers and drug development professionals, the synthesis and application of novel compounds are paramount. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, grounded in established safety protocols for aliphatic amines.

Crucial Initial Advisory: A specific Safety Data Sheet (SDS) for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine was not publicly available at the time of this writing. The following procedures are based on the known hazardous properties of structurally similar aliphatic amines and polyamines, which are typically flammable, corrosive, and environmentally toxic.[1][2] It is imperative that you obtain and meticulously review the manufacturer-specific SDS for this exact compound before proceeding with any handling or disposal operations. This document is the primary source of authoritative information.

Hazard Profile: Understanding the "Why" Behind the Precautions

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine belongs to the aliphatic amine family. Based on analogous compounds, it should be presumed to be a hazardous substance requiring stringent handling protocols. The primary hazards stem from its likely chemical nature:

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][3] Ingestion can lead to severe damage to the gastrointestinal tract.[4][5] This corrosive nature dictates the necessity for robust personal protective equipment and prohibits disposal via sanitary sewer systems, which can damage plumbing and aquatic ecosystems.[6]

  • Flammability: Short-chain aliphatic amines are often flammable liquids with low flash points.[2][3] Their vapors can form explosive mixtures with air and may travel to an ignition source.[5][7] This requires strict control of ignition sources and specialized storage and handling procedures, such as grounding containers to prevent static discharge.[3][6]

  • Toxicity: Many amines are harmful if swallowed or absorbed through the skin and can be toxic to aquatic life with long-lasting effects.[1] Environmental release must be strictly avoided.[1][8]

Table 1: Anticipated GHS Hazard Classification This table summarizes the likely hazards based on similar chemical structures. Refer to the supplier-specific SDS for definitive classifications.

Hazard ClassGHS PictogramHazard Statement
Flammable Liquid🔥H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[2][3]
Skin CorrosioncorrosiveH314: Causes severe skin burns and eye damage.[1][2][3]
Acute Toxicity💀H302/H312: Harmful if swallowed / Harmful in contact with skin.[1]
Aquatic Hazardmôi trườngH400/H410: Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the primary container or any waste, ensure the following engineering controls and PPE are in place. The causality is clear: to prevent all routes of exposure—inhalation, dermal, and ocular.

  • Engineering Controls: Always handle N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine and its waste within a certified chemical fume hood to control flammable and potentially toxic vapors.[4] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or multi-layered laminates are often recommended for corrosive amines and flammable compounds.[7] Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[9]

  • Eye and Face Protection: Use tightly sealed chemical safety goggles and a face shield for maximum protection against splashes.[3][7]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.[3]

The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound is not a simple act but a systematic process. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound likely qualifies as hazardous on at least two of these counts (ignitability and corrosivity).[6] Therefore, it must be managed through a licensed hazardous waste disposal vendor.

Step 1: Waste Segregation (The Principle of Isolation)

Never mix amine waste with other chemical waste streams.[6] This is the most critical step to prevent dangerous reactions.

  • Incompatible Materials: Keep N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine waste strictly separated from:

    • Acids and Acid Chlorides: Violent neutralization reactions can occur.[9]

    • Strong Oxidizing Agents: Can create fire or explosion hazards.[9]

    • Halogenated Solvents: May have adverse reactions.

Step 2: Selecting a Waste Container

  • Use an appropriate, leak-proof container that is compatible with the chemical. Often, the original product container is a suitable choice.[7]

  • Ensure the container has a secure, tightly-sealing cap. Open containers are a major compliance violation and safety hazard, allowing flammable vapors to escape.[7]

  • For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.[7]

Step 3: Waste Accumulation and Labeling

  • Labeling is Paramount: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine "

    • An accurate list of all constituents by percentage.

    • The specific hazard characteristics (e.g., "Flammable," "Corrosive").

    • The date accumulation started.

  • Keep the Container Closed: The waste container must remain tightly capped at all times, except when actively adding waste.[7]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be in a secondary containment tray to control potential leaks and away from drains, heat sources, and incompatible chemicals.[3][9]

Step 4: Arranging for Disposal

  • Once the container is full or you no longer need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]

  • Complete all required paperwork, such as a "Request for Disposal" form, providing accurate information about the waste.[6]

  • Do not pour this chemical down the drain under any circumstances.[8]

Emergency Procedures: Spill Management

In the event of a small spill inside a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Don appropriate PPE if not already wearing it.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, silica gel, or a universal binder to dike and absorb the spill.[5][9] Do not use combustible materials like paper towels or sawdust.

  • Use Proper Tools: Use only non-sparking tools for cleanup to avoid igniting flammable vapors.[1][5]

  • Collect Waste: Carefully scoop the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup waste as hazardous and dispose of it through your institution's hazardous waste program.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the compliant disposal of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal obtain_sds Obtain & Review Manufacturer's SDS don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) obtain_sds->don_ppe Identifies Hazards work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood gen_waste Generate Waste Stream work_in_hood->gen_waste select_container Select Compatible Waste Container gen_waste->select_container label_container Immediately Label Container 'HAZARDOUS WASTE' & Contents select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container close_container->add_waste When adding more store_waste Store in Secondary Containment in Satellite Accumulation Area close_container->store_waste contact_ehs Contact EH&S or Licensed Waste Vendor store_waste->contact_ehs When Full complete_forms Complete Disposal Paperwork contact_ehs->complete_forms handover Hand Over for Final Disposal complete_forms->handover

Caption: Waste Management Workflow for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • Safety Data Sheet. (2019, May 9). Chemos GmbH & Co. KG. [Link]

  • N1,N3-Diethylpropane-1,3-diamine. PubChem. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.